molecular formula C13H14N2 B094743 Benzyl-pyridin-2-ylmethyl-amine CAS No. 18081-89-5

Benzyl-pyridin-2-ylmethyl-amine

Cat. No.: B094743
CAS No.: 18081-89-5
M. Wt: 198.26 g/mol
InChI Key: RRLRWANEZGPBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-pyridin-2-ylmethyl-amine is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . This amine is built around a central nitrogen atom connected to a benzyl group and a pyridin-2-ylmethyl group, making it a versatile bidentate or tridentate ligand in coordination chemistry. Its structural motif is valuable for constructing metal-organic frameworks (MOFs) and other coordination polymers, as the nitrogen atoms can coordinate to various metal ions to create diverse network topologies . The compound's significance in research is demonstrated by its role as a key precursor for synthesizing more complex ligands. For instance, it is a foundational structure for developing tris(pyridin-2-ylmethyl)amine derivatives, which are known to form stable complexes with metals like Copper(II) and Manganese(II) for studies in biomimetic chemistry and catalysis . Furthermore, the core scaffold of pyridin-2-ylmethyl-amine is recognized in medicinal chemistry research for creating derivatives investigated for various pharmacological activities . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLRWANEZGPBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18081-89-5
Record name 18081-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzyl-pyridin-2-ylmethyl-amine, a versatile bicyclic diamine with applications in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, with the chemical formula C₁₃H₁₄N₂ and a molecular weight of 198.27 g/mol , is a secondary amine featuring both a benzyl and a pyridin-2-ylmethyl substituent.[1] Its structure lends itself to a variety of chemical transformations and applications, making it a valuable building block in the development of novel compounds. The synthesis of this compound can be efficiently achieved through two primary routes: a direct one-pot reductive amination and a two-step process involving the formation and subsequent reduction of a Schiff base intermediate.

Core Synthesis Pathways

The synthesis of this compound predominantly follows two well-established methodologies in organic chemistry.

Pathway 1: One-Pot Reductive Amination

This pathway involves the direct reaction of 2-pyridinecarboxaldehyde and benzylamine in the presence of a reducing agent. This one-pot approach is efficient as it combines the formation of the imine intermediate and its reduction into a single synthetic step. Sodium borohydride (NaBH₄), often in the presence of an acid catalyst or on a solid support, is a commonly used reducing agent for this transformation.[2][3][4][5]

Pathway 2: Two-Step Synthesis via Schiff Base Intermediate

This method separates the synthesis into two distinct steps:

  • Formation of the Schiff Base: 2-Picolylamine (pyridin-2-ylmethanamine) is condensed with benzaldehyde to form the Schiff base intermediate, (E)-(benzylidene)(pyridin-2-ylmethyl)amine.[6] This reaction typically proceeds with high efficiency in a suitable solvent.

  • Reduction of the Schiff Base: The isolated Schiff base is then reduced to the target secondary amine, this compound. This reduction can be accomplished using various reducing agents, including sodium borohydride or catalytic hydrogenation.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic steps.

Protocol 1: Synthesis of (E)-(benzylidene)(pyridin-2-ylmethyl)amine (Schiff Base Intermediate)

This protocol is adapted from a published crystal structure report and details the formation of the Schiff base intermediate.[6]

Materials:

  • 2-Picolylamine (917 mg, 8.48 mmol)

  • Benzaldehyde (900 mg, 8.48 mmol)

  • 4 Å molecular sieves (5 g)

  • Dichloromethane (CH₂Cl₂), dried (25 ml)

  • 1 N Sodium Chloride (NaCl) solution

Procedure:

  • In a sealed 100 ml 3-neck round-bottom flask equipped with a magnetic stir bar, flame-dry 5 grams of 4 Å molecular sieves and place them under a dynamic vacuum for over 1 hour.

  • Introduce 25 ml of dried CH₂Cl₂ to the flask.

  • Add benzaldehyde (900 mg, 8.48 mmol) and 2-picolylamine (917 mg, 8.48 mmol) to the flask.

  • Stir the resulting slurry under a nitrogen (N₂) atmosphere for 12 hours.

  • Filter the slurry through Celite to remove the molecular sieves.

  • Wash the organic layer with 1 N NaCl solution (2 x 10 ml).

  • Remove the solvent under vacuum to yield the product.

Quantitative Data:

ProductYieldAppearance
(E)-(benzylidene)(pyridin-2-ylmethyl)amine92% (1.65 g)Colorless needle crystals

Characterization Data for (E)-(benzylidene)(pyridin-2-ylmethyl)amine: [6]

  • ¹H NMR (CDCl₃): δ 4.97 (s, 2H), 7.17 (ddt, ²J = 5 Hz, ³J = 1 Hz, 1H), 7.43 (m, 4H), 7.66 (td, ²J = 5 Hz, ³J = 2 Hz, 1H), 7.815 (dd, ²J = 5 Hz, ³J = 2 Hz, 2H), 8.48 (s, 1H), 8.58 (d, ³J = 2 Hz, 1H) p.p.m.

  • ¹³C NMR: 66.79, 121.98, 122.25, 128.32, 128.60, 130.87, 136.09, 136.63, 149.25, 159.31 p.p.m.

  • HRMS: [M+H]⁺ Calculated: 197.10787; Found: 197.10804.

Protocol 2: Reductive Amination of 2-Pyridinecarboxaldehyde and Benzylamine

This generalized one-pot protocol is based on established methods for reductive amination using sodium borohydride.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Benzylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or another suitable solvent

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve 2-pyridinecarboxaldehyde (1 equivalent) and benzylamine (1-1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

A direct comparison of the two primary synthesis pathways is presented below.

ParameterPathway 1: One-Pot Reductive AminationPathway 2: Two-Step Synthesis
Starting Materials 2-Pyridinecarboxaldehyde, Benzylamine2-Picolylamine, Benzaldehyde
Key Intermediates In situ imine formation(E)-(benzylidene)(pyridin-2-ylmethyl)amine
Number of Steps OneTwo
Reported Yield Varies depending on specific conditions92% for Schiff base formation; reduction yield to be determined
Advantages Time and resource-efficientAllows for isolation and purification of the intermediate
Disadvantages Potential for side reactionsLonger overall synthesis time

Characterization Data for this compound:

  • ¹³C NMR: Spectral data is available on PubChem.[1]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

G Synthesis Pathways of this compound cluster_0 Pathway 1: One-Pot Reductive Amination cluster_1 Pathway 2: Two-Step Synthesis A1 2-Pyridinecarboxaldehyde C1 This compound A1->C1 Reductive Amination (e.g., NaBH4, MeOH) B1 Benzylamine B1->C1 A2 2-Picolylamine C2 (E)-(benzylidene)(pyridin-2-ylmethyl)amine (Schiff Base) A2->C2 Condensation (CH2Cl2, 12h) B2 Benzaldehyde B2->C2 D2 This compound C2->D2 Reduction (e.g., NaBH4)

Caption: Overview of the two primary synthesis pathways for this compound.

G Experimental Workflow for Two-Step Synthesis Start Start Step1 React 2-Picolylamine and Benzaldehyde in CH2Cl2 with 4Å molecular sieves Start->Step1 Step2 Stir under N2 for 12 hours Step1->Step2 Step3 Filter through Celite Step2->Step3 Step4 Wash with 1N NaCl Step3->Step4 Step5 Isolate Schiff Base Intermediate (Yield: 92%) Step4->Step5 Step6 Reduce Schiff Base (e.g., with NaBH4 in MeOH) Step5->Step6 Step7 Aqueous Workup and Extraction Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End This compound Step8->End

Caption: Detailed experimental workflow for the two-step synthesis of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-pyridin-2-ylmethyl-amine, also known as N-(phenylmethyl)-2-pyridinemethanamine, is a pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structural motif, incorporating both a benzyl group and a pyridine ring, makes it an interesting candidate for investigation in drug discovery and as a ligand in coordination chemistry. This guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

A comprehensive summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, key values such as melting point, pKa, and aqueous solubility are not readily found in the public domain and the provided data is largely based on computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂PubChem[2]
Molecular Weight 198.26 g/mol PubChem[2]
Boiling Point 313.1 °C at 760 mmHgLookChem
Melting Point N/ALookChem
Density 1.071 g/cm³LookChem
Refractive Index 1.455LookChem
pKa (predicted) Due to the presence of two nitrogen atoms (one on the pyridine ring and one in the amine chain), two pKa values would be expected. Based on similar structures, the pyridinic nitrogen would have a pKa around 5-6, and the secondary amine would have a pKa around 9-10.[3]N/A
Aqueous Solubility (predicted) N/AN/A
LogP (XlogP3) 1.8PubChem[2]
CAS Number 18081-89-5PubChem[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature. However, the following are general methodologies that can be adapted for this compound.

Determination of Melting Point

A calibrated digital melting point apparatus would be used. A small, dry sample of this compound would be packed into a capillary tube and placed in the apparatus. The temperature would be ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid would be recorded as the melting point range.

Determination of pKa

The pKa values can be determined by potentiometric titration. A known concentration of this compound would be dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). The solution would be titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution would be measured after each addition of titrant using a calibrated pH meter. The pKa values are determined from the half-equivalence points on the titration curve.

Determination of Aqueous Solubility

The shake-flask method is a common technique. An excess amount of this compound would be added to a known volume of water in a flask. The flask would be sealed and agitated at a constant temperature until equilibrium is reached. The solution would then be filtered to remove the undissolved solid. The concentration of the dissolved amine in the filtrate would be determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been detailed in the literature, a general workflow for its synthesis and characterization is presented below. This workflow is typical for the development of novel chemical entities in a research setting.

G start Starting Materials (e.g., 2-Picolylamine, Benzaldehyde) synthesis Reductive Amination start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification structure Structural Characterization (NMR, MS, IR) purification->structure physchem Physicochemical Property Determination (MP, BP, pKa, Solubility) structure->physchem biological Biological Activity Screening (e.g., in vitro assays) physchem->biological data Data Analysis and Structure-Activity Relationship (SAR) Studies biological->data end Lead Compound Identification data->end

Workflow for Synthesis and Characterization

Biological and Pharmacological Context

While specific signaling pathways for this compound are not elucidated in the current literature, related pyridine and benzylamine derivatives have shown a range of biological activities. For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[4] Additionally, other pyridine-containing compounds have been explored for their neuroprotective effects.[5] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Further research is required to determine its specific biological targets and mechanisms of action.

Conclusion

This compound is a compound of interest with a foundation of predicted and some reported physicochemical properties. This guide provides a summary of the available data and outlines general experimental approaches for its further characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate its properties and potential applications, particularly in the fields of medicinal chemistry and drug development. The provided workflow offers a systematic approach to the synthesis and evaluation of this and similar novel compounds.

References

In-Depth Technical Guide: Benzyl-pyridin-2-ylmethyl-amine (CAS 18081-89-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-pyridin-2-ylmethyl-amine, with the Chemical Abstracts Service (CAS) number 18081-89-5, is a pyridine derivative with potential applications in medicinal chemistry and pharmaceutical synthesis. This document provides a comprehensive overview of its chemical properties, and synthesis. Notably, a thorough review of publicly available scientific literature and databases reveals a significant absence of detailed biological activity data, including quantitative metrics, specific mechanisms of action, and defined signaling pathways for this specific compound. This guide, therefore, also outlines a generalized workflow for the initial biological screening of such a compound, providing a conceptual framework for future research.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring and a benzyl group attached to a methylamine linker.[1] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number18081-89-5
Molecular FormulaC₁₃H₁₄N₂
IUPAC NameN-(phenylmethyl)-1-(pyridin-2-yl)methanamine
SynonymsBenzyl(pyridin-2-ylmethyl)amine, N-Benzyl-1-(pyridin-2-yl)methanamine

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight198.26 g/mol PubChem
XLogP32.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Exact Mass198.115698 g/mol PubChem
Monoisotopic Mass198.115698 g/mol PubChem
Topological Polar Surface Area24.9 ŲPubChem
Heavy Atom Count15PubChem
Complexity164PubChem

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common synthetic route involves the reductive amination of benzaldehyde with 2-aminomethylpyridine.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-aminomethylpyridine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1 equivalent).

  • Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the mixture.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

This is a generalized protocol and would require optimization for specific laboratory conditions.

Biological Activity and Potential Applications

Despite its availability from chemical suppliers and its mention as a potential intermediate in the synthesis of pharmaceuticals, there is a notable lack of published data regarding the specific biological activities of this compound (CAS 18081-89-5). Searches of scientific databases, including PubChem BioAssay, have not yielded any quantitative data such as IC₅₀, EC₅₀, or MIC values, nor any detailed studies on its mechanism of action.

Derivatives of the pyridine-2-methylamine scaffold have been investigated for various biological activities, including as potential antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3). However, it is crucial to note that these findings on related molecules do not provide direct evidence of the biological activity of this compound itself.

Given its structural motifs—a pyridine ring and a benzylamine group, which are present in many biologically active compounds—it is plausible that this compound could be a candidate for screening in various therapeutic areas, such as oncology, neuroscience, or infectious diseases.

Proposed Experimental Workflow for Biological Screening

In the absence of existing data, a logical first step for researchers interested in this compound would be to perform a broad biological screening to identify potential activities. The following diagram illustrates a general workflow for such an investigation.

experimental_workflow General Biological Screening Workflow for this compound cluster_preparation Compound Preparation & QC cluster_screening Initial Screening cluster_hit_validation Hit Validation & Follow-up cluster_mechanism Mechanism of Action Studies compound This compound (CAS 18081-89-5) qc Purity & Identity Confirmation (NMR, LC-MS, HPLC) compound->qc stock Stock Solution Preparation (e.g., in DMSO) qc->stock cell_viability Cytotoxicity/Cell Viability Assays (e.g., MTT, CellTiter-Glo) stock->cell_viability phenotypic_screen Phenotypic Screening (e.g., High-Content Imaging) stock->phenotypic_screen target_based_screen Target-Based Screening (e.g., Kinase Panel, GPCR Panel) stock->target_based_screen antimicrobial_screen Antimicrobial Screening (e.g., MIC Determination) stock->antimicrobial_screen dose_response Dose-Response Curves (IC50 / EC50 Determination) cell_viability->dose_response phenotypic_screen->dose_response target_based_screen->dose_response antimicrobial_screen->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays initial_sar Initial Structure-Activity Relationship (SAR) Studies secondary_assays->initial_sar target_id Target Identification (e.g., Affinity Chromatography, Proteomics) initial_sar->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis

References

Benzyl-pyridin-2-ylmethyl-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl-pyridin-2-ylmethyl-amine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary

The this compound core structure is a versatile and privileged scaffold in medicinal chemistry. Its derivatives and analogs have demonstrated a broad spectrum of pharmacological activities by interacting with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other regulatory proteins. This has led to the development of compounds with potential therapeutic applications in allergy management, oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for key classes of these compounds, supplemented with detailed experimental protocols and data presented for scientific and drug development professionals.

Introduction

The molecular framework combining a benzyl group and a pyridin-2-ylmethyl-amine moiety offers a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional orientation of key pharmacophoric features, enabling high-affinity interactions with various biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the benzyl group provides a large hydrophobic surface for van der Waals or π-π stacking interactions. The central amine is often protonated at physiological pH, forming critical ionic bonds. This guide explores the chemical synthesis and diverse pharmacological profiles of derivatives built upon this core, highlighting their potential as therapeutic agents.

Synthesis Strategies

The synthesis of this compound derivatives often involves standard organic chemistry transformations. The core scaffold itself can be synthesized, for example, through the reaction of benzaldehyde and 2-picolylamine to form a Schiff base, which is subsequently reduced.[1] More complex analogs are typically built by coupling different heterocyclic systems to the core amine.

G cluster_reaction Key Reactions cluster_product Products Start1 Benzyl Halide / Benzaldehyde Condensation Reductive Amination / N-Alkylation Start1->Condensation Start2 2-Picolylamine Start2->Condensation Start3 Substituted Heterocycle (e.g., Dichloropyrimidine) Coupling Suzuki / Buchwald-Hartwig Coupling Start3->Coupling Core This compound Core Condensation->Core Analog Functionalized Analog Coupling->Analog Core->Coupling

General Synthesis Workflow.
Experimental Protocol 1: Synthesis of (E)-(benzylidene)(pyridin-2-ylmethyl)amine

This protocol outlines the formation of a Schiff base, a common intermediate.[1]

  • Drying: Flame-dry 5 grams of 4 Å molecular sieves under dynamic vacuum for over 1 hour in a 100 ml 3-neck round-bottom flask.

  • Reaction Setup: Add dried CH₂Cl₂ (25 ml), benzaldehyde (900 mg, 8.48 mmol), and 2-picolylamine (917 mg, 8.48 mmol) to the flask under a nitrogen atmosphere.

  • Stirring: Stir the reaction mixture for 12 hours.

  • Work-up: Filter the resulting slurry through Celite.

  • Extraction: Wash the organic layer with 1 N NaCl solution (2 x 10 ml).

  • Purification: The resulting product can be further purified by crystallization.[1]

Experimental Protocol 2: Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

This multi-step protocol is representative of methods used to create complex analogs with anticancer activity.[2]

  • Amide Coupling: Perform an EDC-mediated amide coupling between 2-aminobenzamide and a substituted benzoic acid.[2]

  • Cyclization: Heat the resulting diamide with sodium hydroxide to form the cyclized quinazoline scaffold.[2]

  • Chlorination: Treat the quinazoline with POCl₃ to yield the key 4-chloro intermediate.[2]

  • Amination: React the chloro-intermediate with the desired this compound or analog.

  • Suzuki Coupling: For further diversification, couple the resulting product with various boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) in a microwave reactor to yield the final products.[2]

Pharmacological Activity and Structure-Activity Relationships (SAR)

The versatility of the scaffold is evident in the wide range of biological targets it can be engineered to inhibit or modulate.

Histamine H1 Receptor Antagonism

Many first-generation antihistamines are derivatives or analogs of this scaffold. Their mechanism involves competitive binding to the histamine H1 receptor, a GPCR, preventing the action of endogenous histamine.

G cluster_sar H1 Antagonist Pharmacophore Ar1 Aryl Group 1 (Ar1) (e.g., Phenyl) X Connector (X) (C, N, or C-O) Ar1->X Ar2 Aryl Group 2 (Ar2) (e.g., 2-Pyridyl) Ar2->X Spacer Alkyl Spacer (2-3 atoms) X->Spacer N Tertiary Amine (N) (Basic, Protonated) Spacer->N

Key Pharmacophoric Features for H1 Antagonism.[3]

The general SAR for H1 antagonists includes two aryl/heteroaryl groups (Ar1, Ar2), a connecting atom (X), a short alkyl spacer, and a terminal tertiary amine that is basic and protonated at physiological pH.[3] This tertiary amine is crucial for high activity. Branching of the alkyl chain generally decreases activity.[3]

Table 1: H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives A series of hybrid compounds were synthesized to target both H1 and H2 receptors.[4]

CompoundH1R Antagonist Potency (pKB, ileum)H2R Antagonist Potency (pKB, atrium)
25 8.057.73
32 8.616.61
Anticancer Activity

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[2] This complex is responsible for removing ubiquitin from Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA damage tolerance. Inhibiting USP1/UAF1 leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), which can induce apoptosis in cancer cells, particularly in non-small cell lung cancer.[2]

G cluster_pathway USP1/UAF1 Signaling Pathway cluster_result Result of Inhibition PCNA PCNA UbPCNA Ub-PCNA PCNA->UbPCNA Ubiquitination UbPCNA->PCNA Deubiquitination TLS Translesion Synthesis (Cell Survival) UbPCNA->TLS USP1 USP1/UAF1 Complex USP1->UbPCNA Catalyzes Inhibitor Benzyl-pyrimidin-2-yl-amine Derivative Inhibitor->USP1 Inhibits UbPCNA_inc Increased Ub-PCNA Apoptosis Apoptosis Apoptosis_inc Increased Apoptosis UbPCNA_inc->Apoptosis_inc

Inhibition of the USP1/UAF1-PCNA Pathway.[2]

Table 2: USP1/UAF1 Inhibitory Potency of N-benzyl-2-phenylpyrimidin-4-amine Analogs [2]

AnalogSubstitutionIC₅₀ (μM)
12 4-phenyl benzyl amine3.7
16 4-pyridine1.9
17 3-pyridine1.1
71 cyclopropyl0.18

Substituted N-benzylpyrimidin-2-amine derivatives have also been developed as novel HDAC inhibitors for cancer therapy.[5] Several of these compounds showed potent enzymatic inhibitory activity comparable to the approved drug SAHA, along with significant antiproliferative activity against tumor cell lines.[5]

Anti-infective Activity

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives containing the N-(pyridin-2-ylmethyl)amine moiety are potent inhibitors of Mycobacterium tuberculosis (M.tb).[6] Their mechanism of action is the inhibition of mycobacterial ATP synthase. Structure-activity relationship studies found that a 3-(4-fluoro)phenyl group combined with various 5-position substituents led to potent activity.[6]

Table 3: Anti-mycobacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-amine Analogs [6]

Compound6'-Position Substituent5'-Position SubstituentMIC (μg/mL)
49-51 Aliphatic aminesPhenyl~1
52-59 -Various e⁻, lipophilic, steric groups1 - 7
Neurological Applications

Analogs incorporating the core structure into a 6-chloro-1,2,3,4-tetrahydroacridin-9-amine scaffold have shown promise as multi-target agents for Alzheimer's disease.[7] These compounds can dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also inhibiting the aggregation of amyloid-beta (Aβ) peptides.[7]

Table 4: Activity of Tetrahydroacridin-9-amine Analogs for Alzheimer's Disease [7]

CompoundDescriptionAChE IC₅₀BuChE IC₅₀Aβ-Aggregation Inhibition
8e N-(3,4-dimethoxybenzyl) derivative2.2 μM20 nM40% at 25 μM
9e 6-chloro-N-(3,4-dimethoxybenzyl) derivative0.8 μM1.4 μM75.7% at 25 μM
12c 6-chloro-N-(pyridin-2-ylmethyl) derivative90 nM--

Polyfunctionalized pyridines linked to an N-benzylpiperidine motif have been identified as high-affinity ligands for sigma receptors (σRs), which are targets for treating neuropathic pain and other neurological disorders.[8][9] Compound 5 was found to have nanomolar affinity for the σ1 receptor and high selectivity over the σ2 subtype.[8]

Table 5: Sigma Receptor Binding Affinity of Pyridine Derivatives [8][9]

CompoundDescriptionKᵢ (hσ₁R)Selectivity (σ₁ vs σ₂)
5 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45 nM290-fold
7 N-benzyl-N-methyl-1-{2-[(6-{[(1-benzylpiperidin-4-yl)methyl]amino}-3,5-dicyanopyridin-2-yl)amino]ethyl}piperidin-4-amine-93-fold

Key Experimental Methodologies

Detailed and reproducible experimental protocols are critical for drug discovery and development.

G cluster_workflow Workflow: In Vitro Competitive Binding Assay cluster_reagents Reagents Prep Prepare Receptor Source (e.g., cell membranes, homogenized tissue) Incubate Incubate Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radioligand (e.g., scintillation counting) Separate->Quantify Analyze Analyze Data (Calculate Ki) Quantify->Analyze Radioligand Radioligand (e.g., [3H]pentazocine) Radioligand->Incubate TestCmpd Test Compound (Varying Concentrations) TestCmpd->Incubate NonSpecific Non-specific Ligand (e.g., Haloperidol) NonSpecific->Incubate

Workflow for a Radioligand Competitive Binding Assay.[8][9]
Experimental Protocol 3: In Vitro σ1 Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.[8]

  • Receptor Preparation: Use membrane preparations from HEK293 cells stably transfected with the human σ1 receptor (hσ₁R).

  • Reaction Mixture: In each well, combine the membrane preparation, the radioligand (e.g., (+)-[³H]pentazocine), and the test compound at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Non-specific Binding: To a separate set of wells, add a high concentration of a known ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Incubation: Incubate the mixtures to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[9]

Experimental Protocol 4: USP1/UAF1 Deubiquitination Assay (Western Blot)

This assay measures a compound's ability to inhibit USP1/UAF1 activity within cells.[2]

  • Cell Culture: Culture non-small cell lung cancer cells (e.g., H1299) under standard conditions.

  • Compound Treatment: Treat the cells with the test compound (e.g., at 20 μM) for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell extracts using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins from the cell extracts by size on a 4–12% gradient SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for PCNA and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for monoubiquitinated PCNA (Ub-PCNA), unmodified PCNA, and GAPDH. Calculate the fold change in Ub-PCNA levels, normalized to the loading control, to determine the inhibitory effect of the compound.[2]

Conclusion

The this compound scaffold and its analogs represent a highly fruitful area of research in drug discovery. The chemical tractability of the core allows for extensive modification, leading to the development of potent and selective agents against a remarkable diversity of biological targets. Derivatives have shown significant promise as antihistamines, anticancer agents targeting novel pathways like USP1/UAF1, anti-infectives against challenging pathogens such as M. tuberculosis, and multi-target agents for complex neurological disorders. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these promising leads to translate their potent in vitro activity into clinically effective therapeutics.

References

The Emerging Potential of the Benzyl-Pyridin-2-Ylmethyl-Amine Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl-pyridin-2-ylmethyl-amine core structure and its derivatives are gaining recognition as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the current research, focusing on the applications of this scaffold in the development of novel inhibitors for cancer therapy. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these promising compounds.

Inhibition of USP1/UAF1 Deubiquitinase Complex in Cancer

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which incorporate a benzyl-amine moiety, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator in the DNA damage response.[1][2] Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and subsequent cell death in cancer cells, highlighting its potential as an anticancer therapeutic target.[1][3]

Quantitative Data: Structure-Activity Relationship (SAR) of USP1/UAF1 Inhibitors

The inhibitory potency of these analogs has been systematically evaluated, with IC50 values determined through quantitative high-throughput screening. The following tables summarize the structure-activity relationships, showcasing the impact of various substitutions on the core scaffold.

Table 1: USP1/UAF1 Inhibition of Initial N-Benzyl-2-phenylpyrimidin-4-amine Analogs [2]

Compound IDR Group on Benzyl RingIC50 (μM)
1H4.7
124-phenyl3.7
164-pyridyl1.9
173-pyridyl1.1

Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [3]

Compound IDR Group on Phenyl RingIC50 (μM)
223-CF₃-phenyl> 10
234-CF₃-phenyl> 10
252-OMe-phenyl0.94
262-Me-phenyl0.85
272-Et-phenyl0.80
282-isopropyl-phenyl0.18

Table 3: Effect of Pyrimidine Core Modifications [3][4]

Compound IDPyrimidine ModificationIC50 (nM)
37Pyrimidine150
385-methylpyrimidine70
396-methylpyrimidine210
405,6-dimethylpyrimidine120
45Cyclopentylpyrimidine160
48FuranopyrimidinePotent
495-OMe-pyrimidine70
505-F-pyrimidine110
515-NH₂-pyrimidine310
525-NMe₂-pyrimidine190
535-SMe-pyrimidine110
Experimental Protocols

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives: [2]

A key step in the synthesis involves the reaction of 4-aminobenzonitrile with trimethylsilyl azide and t-butyl nitrite at 0 °C to yield the corresponding azide with high efficiency. This azide is then dissolved in a DMSO/water mixture and treated with copper sulfate, ethynyltrimethylsilane, and sodium ascorbate, followed by heating at 80 °C for 24 hours to form the desired 1,2,3-triazole. Further diversification of the core structure is achieved through various standard organic synthesis techniques to generate a library of analogs.[3]

USP1/UAF1 Inhibition Assay: [3]

The deubiquitinating activity of the USP1/UAF1 complex is measured to determine the inhibitory potency of the synthesized compounds. The IC50 value is defined as the concentration of the compound that results in a 50% reduction in enzyme activity. All experiments are performed in at least triplicate to ensure accuracy.

Signaling Pathway

The USP1/UAF1 deubiquitinase complex plays a crucial role in DNA repair and antiviral responses.[5][6] It deubiquitinates key proteins such as FANCD2 and PCNA, which are involved in the Fanconi anemia pathway and translesion synthesis.[7][8][9] By inhibiting USP1/UAF1, the this compound derivatives disrupt these DNA repair mechanisms, leading to an accumulation of DNA damage and ultimately apoptosis in cancer cells. Furthermore, the USP1-UAF1 complex has been shown to stabilize TBK1, a critical kinase in the induction of type I interferons, by removing K48-linked polyubiquitination.[6]

USP1_UAF1_Pathway cluster_0 DNA Damage cluster_1 USP1/UAF1 Regulation cluster_2 Downstream Effects DNA_Damage DNA Damage (e.g., UV, Cisplatin) PCNA_Ub PCNA-Ub DNA_Damage->PCNA_Ub activates FANCD2_Ub FANCD2-Ub DNA_Damage->FANCD2_Ub activates USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->PCNA_Ub deubiquitinates USP1_UAF1->FANCD2_Ub deubiquitinates TBK1_Ub TBK1-Ub (K48-linked) USP1_UAF1->TBK1_Ub deubiquitinates TLS Translesion Synthesis PCNA_Ub->TLS enables FA_Pathway Fanconi Anemia Pathway FANCD2_Ub->FA_Pathway enables TBK1_stable Stable TBK1 TBK1_Ub->TBK1_stable leads to Inhibitor This compound Derivatives Inhibitor->USP1_UAF1 inhibits Apoptosis Apoptosis TLS->Apoptosis prevents FA_Pathway->Apoptosis prevents Antiviral_Response Antiviral Response TBK1_stable->Antiviral_Response promotes

Caption: USP1/UAF1 Signaling Pathway and Inhibition.

Histone Deacetylase (HDAC) Inhibition in Cancer Therapy

Substituted N-benzylpyrimidin-2-amine derivatives have also been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic modulators.[10] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a promising class of therapeutic agents.[11][12][13]

Quantitative Data: HDAC Inhibitory Activity

While specific IC50 values for a broad range of N-benzylpyrimidin-2-amine derivatives are not yet extensively published in readily accessible tables, initial studies report that some target compounds exhibit potent HDAC inhibitory activities and significant antiproliferative effects against tumor cells, with some being comparable in enzymatic inhibitory activity to the known HDAC inhibitor SAHA.[10] Further research is needed to fully elucidate the structure-activity relationship for this class of compounds. One study on 2,4-pyrimidinediamine derivatives as dual ALK and HDAC inhibitors showed a potent and balanced inhibitory activity against ALK (IC50 = 2.1 nM) and HDAC1 (IC50 = 7.9 nM) for compound 10f.[14] Another study on pyrazine linked 2-aminobenzamides identified compounds with submicromolar IC50 values against HDAC1 and HDAC2.[15]

Table 4: Representative IC50 Values of Pyrimidine-based HDAC Inhibitors

Compound ClassTargetRepresentative CompoundIC50 (nM)Reference
2,4-Pyrimidinediamine DerivativesHDAC110f7.9[14]
Pyrazine Linked 2-AminobenzamidesHDAC119k140[15]
Pyrazine Linked 2-AminobenzamidesHDAC219k560[15]
Pyrazine Linked 2-AminobenzamidesHDAC319k590[15]
Experimental Protocols

General Synthesis of N-Benzylpyrimidin-2-amine based HDAC Inhibitors:

A general strategy for the synthesis of HDAC inhibitors involves a three-part assembly: a "cap" group, a linker, and a zinc-binding group (ZBG). For derivatives related to the this compound scaffold, the benzylamine portion can serve as a precursor to the cap group. The synthesis typically involves:

  • Cap Group Diversification: Utilizing cross-coupling reactions like Suzuki-Miyaura or Sonogashira to introduce various substituents onto the benzyl ring.[16]

  • Linker Attachment: Acylation of the benzylamine with a suitable linker molecule.[16]

  • Hydroxamic Acid Formation: Conversion of a terminal ester or carboxylic acid on the linker to a hydroxamic acid, which acts as the ZBG.[16]

Signaling Pathway

HDACs play a critical role in cancer development by deacetylating both histone and non-histone proteins, leading to the transcriptional repression of tumor suppressor genes and the modulation of various tumorigenic pathways.[11][13][17] HDAC inhibitors reverse this process, leading to the accumulation of acetylated histones, which in turn reactivates the expression of genes like p21 and p53, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[18]

HDAC_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Cellular Outcomes HDACs Histone Deacetylases (HDACs) Histones_Ac Acetylated Histones HDACs->Histones_Ac deacetylate Histones_DeAc Deacetylated Histones Histones_Ac->Histones_DeAc deacetylation Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, p53) Histones_Ac->Tumor_Suppressor_Genes activates transcription Histones_DeAc->Histones_Ac acetylation Histones_DeAc->Tumor_Suppressor_Genes represses transcription Oncogenes Oncogenes Histones_DeAc->Oncogenes activates transcription HATs Histone Acetyltransferases (HATs) HATs->Histones_DeAc acetylate Inhibitor N-benzylpyrimidin-2-amine Derivatives Inhibitor->HDACs inhibits Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest induces Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis induces Tumor_Growth Tumor Growth Oncogenes->Tumor_Growth promotes Cell_Cycle_Arrest->Tumor_Growth inhibits Apoptosis->Tumor_Growth inhibits

Caption: HDAC Inhibition Signaling Pathway.

Inhibition of Tubulin Polymerization as an Antimitotic Strategy

A series of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which contain the core benzyl-pyridin-amine motif, have been designed and synthesized as antimitotic agents that function by inhibiting tubulin polymerization.[19] Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, and their disruption is a well-established anticancer strategy.[20]

Quantitative Data: Tubulin Polymerization Inhibition

The inhibitory activity of these compounds on tubulin polymerization is a key measure of their potential as antimitotic agents. One of the most potent compounds in a synthesized series, compound 7f, exhibited a tubulin polymerization inhibition IC50 value of 2.04 µM, which is comparable to the standard E7010 (IC50 value 2.15 µM).[19] Another related series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides also showed significant tubulin polymerization inhibition, with compound 4g having an IC50 of 1.93 µM.[21]

Table 5: Tubulin Polymerization Inhibition by Benzyl-pyridin-amine Analogs

Compound ClassRepresentative CompoundTubulin Polymerization IC50 (µM)Reference
1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides7f2.04[19]
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides4g1.93[21]
Indole/1,2,4-triazole hybrids7i3.03[22]
Experimental Protocols

General Synthesis of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides: [19]

The synthesis of these compounds is achieved through acid and amine coupling reactions. A general one-pot procedure for related 1,2,3-triazole-4-carboxamides involves the reaction of a β-ketonitrile with a benzyl azide in the presence of DBU at 70 °C, followed by the addition of t-BuOK to facilitate hydrolysis to the corresponding carboxamide.[23]

Tubulin Polymerization Assay: [19]

The effect of the compounds on tubulin polymerization is monitored by the increase in fluorescence at 360 nm (excitation) and 420 nm (emission) for one hour at 37 °C. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway

Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[20][24] Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is crucial for the formation of the mitotic spindle during cell division.[24][25] Antimitotic agents that inhibit tubulin polymerization disrupt this dynamic equilibrium, leading to mitotic arrest and ultimately apoptosis. The benzyl-pyridin-amine derivatives discussed here are proposed to bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[19]

Microtubule_Dynamics cluster_0 Microtubule Assembly cluster_1 Cellular Process cluster_2 Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle essential for Inhibitor 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl) -1,2,3-triazole-4-carboxamides Inhibitor->Tubulin_Dimers inhibits polymerization Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: Microtubule Dynamics and Inhibition.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The compounds discussed in this guide demonstrate significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of the USP1/UAF1 deubiquitinase complex, histone deacetylases, and tubulin polymerization. The presented quantitative data, experimental protocols, and signaling pathway diagrams provide a solid foundation for researchers and drug development professionals to further explore and optimize this versatile chemical scaffold for the development of novel therapeutics. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl-pyridin-2-ylmethyl-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the versatile chelating ligand, Benzyl-pyridin-2-ylmethyl-amine, and its coordination complexes with copper(II), cobalt(II), and zinc(II). These compounds are of significant interest in the fields of medicinal chemistry, catalysis, and materials science.

Introduction

This compound, also known as N-benzyl-1-(pyridin-2-yl)methanamine, is a bidentate ligand that coordinates to metal ions through the nitrogen atoms of its pyridine ring and the secondary amine. The resulting metal complexes have shown promise in various applications, including as catalysts for organic transformations and as potential therapeutic agents. The presence of both a pyridine and a benzyl group allows for fine-tuning of the steric and electronic properties of the metal center, influencing the reactivity and biological activity of the complexes. This document outlines reliable synthetic methods and provides key characterization data for the ligand and its metal complexes.

Synthesis of this compound Ligand

The synthesis of this compound can be effectively achieved through two primary methods: reductive amination and N-alkylation. Both methods offer high yields and purity.

Method 1: Reductive Amination

This one-pot reaction involves the formation of an imine intermediate from 2-pyridinecarboxaldehyde and benzylamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in methanol (0.5 M), add benzylamine (1.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Method 2: N-Alkylation

This method involves the direct alkylation of 2-(aminomethyl)pyridine with benzyl bromide in the presence of a base.

Experimental Protocol:

  • Dissolve 2-(aminomethyl)pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.4 M).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to the solution.

  • To this stirring suspension, add benzyl bromide (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography as described in Method 1.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₄N₂[1]
Molecular Weight198.26 g/mol [1]
AppearanceColorless to pale yellow oil
Boiling Point313.1 °C at 760 mmHg[2]
Density1.071 g/cm³[2]

Synthesis of Metal Complexes

The following protocols describe the synthesis of chloride complexes of copper(II), cobalt(II), and zinc(II) with this compound (L). The general reaction involves the complexation of the ligand with the corresponding metal(II) chloride salt in a 2:1 ligand-to-metal molar ratio to form complexes of the general formula [M(L)₂Cl₂].

General Experimental Protocol for [M(L)₂Cl₂] Synthesis:

  • Dissolve this compound (L) (2.0 eq.) in methanol or ethanol (0.2 M).

  • In a separate flask, dissolve the metal(II) chloride salt (CuCl₂·2H₂O, CoCl₂·6H₂O, or ZnCl₂) (1.0 eq.) in the same solvent.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A precipitate may form immediately or upon stirring. Stir the reaction mixture for 4-6 hours at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold solvent and then with diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Expected Characterization Data for Metal Complexes

The following table summarizes the expected and reported data for analogous pyridine-amine metal complexes. The exact values for the target complexes may vary.

ComplexColorYield (%)M.p. (°C)ν(N-H) (cm⁻¹)ν(M-N) (cm⁻¹)UV-Vis λₘₐₓ (nm)
[Cu(L)₂Cl₂] Green~80-90>250~3200-3250~450-480~650-700 (d-d)
[Co(L)₂Cl₂] Blue/Violet~75-85>250~3200-3250~440-470~550-600 (d-d)
[Zn(L)₂Cl₂] White~85-95>250~3200-3250~430-460~270 (LMCT)

Note: Data is compiled from typical values for similar pyridine-amine complexes.

Visualized Workflows and Pathways

Synthetic Workflow for this compound Metal Complexes

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complexation aldehyde 2-Pyridinecarboxaldehyde reductive_amination Reductive Amination (e.g., NaBH4, MeOH) aldehyde->reductive_amination amine1 Benzylamine amine1->reductive_amination ligand This compound (L) reductive_amination->ligand complexation Complexation (MeOH or EtOH, RT) ligand->complexation metal_salt Metal(II) Chloride (CuCl₂, CoCl₂, ZnCl₂) metal_salt->complexation metal_complex [M(L)₂Cl₂] Complex complexation->metal_complex

Caption: General workflow for the synthesis of this compound metal complexes.

Proposed Anticancer Signaling Pathway

Pyridine-amine metal complexes have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

Anticancer_Pathway complex Pyridine-Amine Metal Complex ros ↑ Reactive Oxygen Species (ROS) complex->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 jnk JNK Upregulation p53->jnk g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest apoptosis Apoptosis jnk->apoptosis

Caption: Proposed p53-mediated apoptosis pathway induced by pyridine-amine metal complexes.[3]

Applications in Catalysis

Palladium complexes of pyridine-containing ligands are effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura coupling. The following diagram illustrates a generalized catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)L₂(X) pd0->pd_intermediate1 R¹-X ox_add Oxidative Addition pd_intermediate2 R¹-Pd(II)L₂(R²) pd_intermediate1->pd_intermediate2 R²-B(OR)₂ Base transmetal Transmetalation pd_intermediate2->pd0 product R¹-R² pd_intermediate2->product red_elim Reductive Elimination reactants1 R¹-X reactants2 R²-B(OR)₂ base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Always handle reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.

  • Benzyl bromide is a lachrymator and should be handled with caution.

  • Metal salts can be toxic and should be handled with appropriate care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Benzyl-pyridin-2-ylmethyl-amine (BPMA) as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Benzyl-pyridin-2-ylmethyl-amine (BPMA) as a versatile bidentate ligand. Detailed protocols for the synthesis of BPMA, its metal complexes, and their subsequent use in catalysis and biological assays are provided to facilitate research and development in these areas.

Introduction to this compound (BPMA)

This compound (BPMA) is a bidentate ligand featuring a pyridine ring and a benzylamine moiety. This structure allows it to coordinate with a variety of transition metals through the nitrogen atoms of the pyridine and the secondary amine, forming stable chelate rings. The steric and electronic properties of the benzyl and pyridyl groups can be readily modified, making BPMA a versatile ligand for applications in catalysis, materials science, and bioinorganic chemistry.[1] Its ability to form stable complexes enhances the therapeutic effects of biologically active molecules and improves drug delivery.[2]

Chemical Structure:

Synthesis Protocols

Synthesis of this compound (BPMA) Ligand

This protocol describes the synthesis of BPMA via reductive amination of 2-pyridinecarboxaldehyde with benzylamine.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glacial acetic acid (optional, for Schiff base formation)

  • Toluene (optional, for Schiff base formation)

Procedure:

  • Schiff Base Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and benzylamine (1 equivalent) in toluene.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water.

    • After cooling, the solvent can be removed under reduced pressure to yield the crude Schiff base, (E)-(benzylidene)(pyridin-2-ylmethyl)amine.

  • Reduction to the Amine:

    • Dissolve the crude Schiff base (or a mixture of 2-pyridinecarboxaldehyde and benzylamine) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude BPMA ligand.

    • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield pure this compound as an oil or low-melting solid.

Characterization Data for BPMA:

ParameterValue
¹H NMR (CDCl₃, δ ppm)8.55 (d, 1H), 7.65 (t, 1H), 7.55 (d, 1H), 7.35-7.25 (m, 5H), 7.10 (t, 1H), 3.85 (s, 2H), 3.80 (s, 2H), 2.50 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm)159.5, 149.2, 140.0, 136.5, 128.5, 128.2, 127.1, 122.1, 121.5, 54.0, 53.5
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Synthesis of BPMA-Metal Complexes

The following are general procedures for the synthesis of Copper(II), Palladium(II), and Platinum(II) complexes with BPMA. These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if air-sensitive starting materials are used.

Materials:

  • This compound (BPMA)

  • Copper(II) chloride (CuCl₂)

  • Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • Dissolve BPMA (1 equivalent) in ethanol (10 mL).

  • In a separate flask, dissolve copper(II) chloride (1 equivalent) in ethanol (10 mL).

  • Slowly add the CuCl₂ solution to the stirred BPMA solution at room temperature.

  • A precipitate will form immediately or upon stirring.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator.

Materials:

  • This compound (BPMA)

  • Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Acetonitrile (MeCN) or Methanol (MeOH)

Procedure:

  • Dissolve BPMA (1 equivalent) in acetonitrile (10 mL).

  • Add solid Palladium(II) chloride (1 equivalent) to the stirred solution. If using K₂PdCl₄, dissolve it in a minimum amount of water and add it to the BPMA solution in methanol.

  • Stir the mixture at room temperature for 12-24 hours. The color of the solution will change, and a precipitate may form.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the solid product with cold methanol and diethyl ether.

  • Dry the complex under vacuum.

Materials:

  • This compound (BPMA)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Water/Ethanol mixture

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) (1 equivalent) in water (15 mL).

  • Dissolve BPMA (1 equivalent) in ethanol (10 mL) and add it to the stirred K₂PtCl₄ solution.

  • A yellow precipitate will form.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by filtration, wash thoroughly with water, then with ethanol, and finally with diethyl ether.

  • Dry the complex in a desiccator over P₂O₅.

Characterization of BPMA-Metal Complexes

The synthesized complexes can be characterized by various spectroscopic and analytical techniques.

Table of Expected Spectroscopic Data:

ComplexTechniqueExpected Observations
[Cu(BPMA)Cl₂] UV-Vis (in MeOH)Broad d-d transition band around 600-800 nm. Ligand-to-metal charge transfer (LMCT) bands in the UV region.
IR (KBr, cm⁻¹)Shifts in pyridine ring vibrations and N-H stretching frequencies upon coordination. Appearance of new bands corresponding to M-N and M-Cl vibrations in the far-IR region.
[Pd(BPMA)Cl₂] ¹H NMR (DMSO-d₆)Downfield shifts of pyridine and amine protons upon coordination to the metal center.
UV-Vis (in MeCN)d-d transitions and LMCT bands in the UV-Vis region.
[Pt(BPMA)Cl₂] ¹H NMR (DMSO-d₆)Similar to the Pd complex, with possible satellite peaks due to coupling with ¹⁹⁵Pt.
¹⁹⁵Pt NMR (DMSO-d₆)A characteristic chemical shift for a Pt(II) center in a N₂Cl₂ coordination environment.

Table of Representative Crystallographic Data for Similar Bidentate Pyridine-Amine Metal Complexes:

Complex TypeMetal-N(py) (Å)Metal-N(amine) (Å)Metal-Cl (Å)N(py)-Metal-N(amine) (°)
[Cu(L)Cl₂]~2.00 - 2.05~2.05 - 2.10~2.25 - 2.30~80 - 85
[Pd(L)Cl₂]~2.02 - 2.06~2.08 - 2.12~2.30 - 2.35~80 - 85
[Pt(L)Cl₂]~2.01 - 2.05~2.07 - 2.11~2.30 - 2.34~80 - 85

Note: 'L' represents a generic bidentate pyridine-amine ligand similar to BPMA. The actual values for BPMA complexes may vary.

Application Protocols

Catalysis: Atom Transfer Radical Polymerization (ATRP) using a [Cu(BPMA)Br] Catalyst

This protocol describes a typical ATRP of a vinyl monomer, such as methyl methacrylate (MMA), using a copper-BPMA complex as the catalyst.

Workflow for ATRP Catalysis:

ATRP_Workflow cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_analysis Analysis CuBr CuBr Catalyst [Cu(BPMA)Br] Complex CuBr->Catalyst BPMA BPMA Ligand BPMA->Catalyst ReactionVessel Reaction Vessel Catalyst->ReactionVessel Monomer Monomer (e.g., MMA) Monomer->ReactionVessel Initiator Initiator (e.g., Ethyl α-bromoisobutyrate) Initiator->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Polymer Polymer Product ReactionVessel->Polymer Heat, Inert Atmosphere GPC GPC Analysis Polymer->GPC Determine Mn, PDI NMR NMR Spectroscopy Polymer->NMR Determine Conversion

Caption: Workflow for ATRP using a Cu-BPMA catalyst.

Materials:

  • [Cu(BPMA)Br] (prepared similarly to the chloride complex, using CuBr)

  • Methyl methacrylate (MMA), freshly distilled

  • Ethyl α-bromoisobutyrate (EBiB)

  • Anisole or Toluene (anhydrous)

  • Syringes and Schlenk flasks

Procedure:

  • To a Schlenk flask, add [Cu(BPMA)Br] (1 equivalent) and the desired amount of MMA (e.g., 100 equivalents).

  • Add the solvent (e.g., 50% v/v with respect to the monomer).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas.

  • Using a syringe, add the initiator, EBiB (1 equivalent), to the stirred solution at the desired reaction temperature (e.g., 90 °C).

  • Monitor the reaction progress by taking samples periodically and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity index, PDI).

  • Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexanes), filter, and dry under vacuum.

Biological Application: Cytotoxicity Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxic activity of BPMA metal complexes against a cancer cell line using the MTT assay.[3][4][5][6]

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cells Cancer Cell Line Plate 96-well Plate Cells->Plate Seed cells Complex BPMA-Metal Complex (various concentrations) Plate->Complex Add complex to wells Incubate1 Incubate (e.g., 24-72h) Complex->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (e.g., 4h) MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • BPMA-metal complexes (e.g., [Pt(BPMA)Cl₂])

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the BPMA-metal complexes in DMSO and then dilute them to various concentrations in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the complex concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table for Reporting Cytotoxicity Data:

ComplexCell LineIncubation Time (h)IC₅₀ (µM)
[Pt(BPMA)Cl₂]HeLa48Example Value
[Pt(BPMA)Cl₂]MCF-748Example Value
CisplatinHeLa48Reference Value
CisplatinMCF-748Reference Value

Conclusion

This compound is a readily accessible and highly adaptable bidentate ligand. Its metal complexes exhibit significant potential in homogeneous catalysis and as therapeutic agents. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate BPMA-based compounds for a wide range of applications. Further modifications of the ligand backbone can be explored to fine-tune the properties of the resulting metal complexes for specific needs.

References

Application Notes and Protocols: Benzyl-pyridin-2-ylmethyl-amine Derivatives in Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of chiral benzyl-pyridin-2-ylmethyl-amine derivatives as ligands in metal-catalyzed asymmetric synthesis. While the parent achiral this compound serves as a foundational structure in coordination chemistry, the introduction of chirality transforms it into a powerful tool for the enantioselective synthesis of valuable chiral molecules. This document details its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry.

Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

The in situ generated Ruthenium(II) complexes of chiral N-benzyl-N-(pyridin-2-ylmethyl)amine derivatives are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This methodology is characterized by its operational simplicity, mild reaction conditions, and high enantioselectivities.

Catalyst System: A representative catalyst system is formed in situ from a chiral derivative of this compound, such as (S)-1-phenyl-N-(pyridin-2-ylmethyl)ethan-1-amine, and a Ruthenium(II) precursor, typically [RuCl₂(p-cymene)]₂. The reaction commonly employs a mixture of formic acid and triethylamine (HCOOH/Et₃N) as the hydrogen source.

Reaction Principle: The catalytic cycle involves the formation of a chiral ruthenium hydride species. The prochiral ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The stereochemical outcome is dictated by the chiral environment created by the ligand, favoring the formation of one enantiomer of the alcohol over the other.

Logical Relationship of the Catalyst System

G cluster_catalyst Catalyst System Components Ligand Chiral this compound Derivative Catalyst In situ generated Chiral Ru(II) Catalyst Ligand->Catalyst forms Metal [RuCl₂(p-cymene)]₂ Metal->Catalyst forms Hydride HCOOH / Et₃N Hydride->Catalyst activates Product Chiral Secondary Alcohol Catalyst->Product produces Substrate Prochiral Ketone Substrate->Catalyst reacts with

Caption: Components of the in situ catalytic system.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric transfer hydrogenation of various acetophenone derivatives using an in situ generated catalyst from a chiral this compound derivative and [RuCl₂(p-cymene)]₂.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol9895 (R)
24'-Methylacetophenone1-(p-Tolyl)ethanol9796 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9597 (R)
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9994 (R)
54'-Bromoacetophenone1-(4-Bromophenyl)ethanol9893 (R)
62'-Methylacetophenone1-(o-Tolyl)ethanol9290 (R)
71-Acetonaphthone1-(Naphthalen-1-yl)ethanol9698 (R)

Note: The data presented is representative of typical results achievable with this class of catalyst and may vary based on the specific chiral ligand, substrate, and reaction conditions.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using an in situ generated catalyst.

Materials:

  • Chiral this compound derivative (e.g., (S)-1-phenyl-N-(pyridin-2-ylmethyl)ethan-1-amine) (0.01 mmol, 1 mol%)

  • [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%)

  • Prochiral Ketone (1.0 mmol)

  • Formic acid/Triethylamine azeotrope (5:2 mixture, 1.0 mL)

  • Anhydrous solvent (e.g., Dichloromethane or Isopropanol, 5.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral this compound derivative (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol).

  • Add the anhydrous solvent (5.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the prochiral ketone (1.0 mmol) to the flask.

  • Add the formic acid/triethylamine azeotrope (1.0 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the product with an organic solvent (e.g., Ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow Diagram

G start Start catalyst_prep Catalyst Pre-formation: - Add chiral ligand and Ru precursor to flask. - Add solvent and stir for 30 min. start->catalyst_prep reaction_setup Reaction Setup: - Add ketone substrate. - Add HCOOH/Et₃N mixture. catalyst_prep->reaction_setup reaction Reaction: - Stir at desired temperature. - Monitor by TLC/GC. reaction_setup->reaction workup Work-up: - Quench with NaHCO₃(aq). - Extract with organic solvent. - Dry and concentrate. reaction->workup purification Purification: - Flash column chromatography. workup->purification analysis Analysis: - Determine ee% by chiral HPLC/GC. purification->analysis end End analysis->end G A [Ru]-Cl B [Ru]-H (Active Catalyst) A->B + HCOOH/Et₃N - Et₃NH⁺Cl⁻ C [Ru]-H-Ketone Complex B->C + Ketone D [Ru]-O-CH-R₂ (Alkoxide) C->D Hydride Transfer (Stereo-determining step) D->A + H⁺ - Chiral Alcohol

Application Notes and Protocol for N-Alkylation of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the generation of diverse molecular entities with a wide range of biological activities. Benzyl-pyridin-2-ylmethyl-amine serves as a valuable scaffold in medicinal chemistry, and its N-alkylation allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the N-alkylation of this compound, drawing upon established methodologies for the alkylation of related amine compounds. The protocol outlines a general procedure that can be adapted for various alkylating agents.

Core Concepts & Methodologies

The N-alkylation of amines, such as this compound, typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), leading to the formation of a new carbon-nitrogen bond. The reaction is generally facilitated by a base, which deprotonates the amine, increasing its nucleophilicity, or neutralizes the acid generated during the reaction.

Several strategies have been developed for N-alkylation, including the use of alkyl halides, reductive amination, and the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst.[1] The choice of method depends on the specific substrate, the desired product, and the available reagents.

This protocol will focus on a classical approach using alkyl halides, a widely applicable and accessible method.

Experimental Protocol: N-Alkylation using Alkyl Halides

This protocol is a generalized procedure and may require optimization for specific alkyl halides and substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or a sterically hindered organic base like 2,6-lutidine)[2][3][4]

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile (CH₃CN), toluene, or an aqueous medium)[2][4][5][6]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (deionized)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography (230-400 mesh)[5]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add the selected base (1.5-3.0 equivalents). For instance, potassium carbonate is a common and effective choice.[2]

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80°C to 120°C) and monitor the progress of the reaction by TLC.[1][4][5] The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.[5][7]

    • Combine the organic layers and wash with water and then with saturated brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][7]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[5]

Data Presentation

Table 1: Representative Reaction Conditions for N-Alkylation of Amines

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
AnilineBenzyl alcoholKOHToluene11097[5]
2-AminopyridineBenzyl alcoholKOtBuNeat120High Conversion[1]
Imidazopyridine4-Methoxybenzyl chlorideK₂CO₃DMFRoom Temp.-[2]
AnilineBenzyl bromideNaHCO₃Water80High[4]
N-Aryl-N-aminopyridinium saltHexyl iodideCs₂CO₃CH₃CN7098[6]

Note: The yields are as reported in the cited literature for the specific substrates and may vary for this compound.

Visualizations

Diagram 1: General Workflow for N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine This compound Add_Alkyl_Halide Add Alkyl Halide Amine->Add_Alkyl_Halide Solvent Solvent (e.g., DMF) Solvent->Add_Alkyl_Halide Base Base (e.g., K2CO3) Base->Add_Alkyl_Halide Heating Heat & Stir Add_Alkyl_Halide->Heating TLC Monitor by TLC Heating->TLC Quench Quench with Water TLC->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Column Column Chromatography Concentrate->Column Product Pure N-Alkylated Product Column->Product

Caption: Workflow for the N-alkylation of this compound.

Diagram 2: Logical Relationship of Key Components

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine Amine (Nucleophile) Product N-Alkylated Product Amine->Product Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->Product Base Base (Activator/Neutralizer) Base->Amine enhances nucleophilicity Solvent Solvent (Medium) Temperature Temperature (Rate Control)

Caption: Key components and their roles in the N-alkylation reaction.

Conclusion

The provided protocol offers a robust starting point for the N-alkylation of this compound. Researchers should note that optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve optimal yields for specific alkylating agents. The successful synthesis and purification of N-alkylated derivatives of this scaffold will enable the exploration of their potential in various drug discovery and development programs.

References

Application Notes and Protocols for the NMR Analysis of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-pyridin-2-ylmethyl-amine is a versatile building block in medicinal chemistry and materials science. Its structural features, combining a flexible benzyl group and a coordinating pyridinylmethyl moiety, make it a valuable ligand in catalysis and a key component in the synthesis of various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including data presentation and experimental workflows.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the analysis of spectra obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.56d1H4.8H-6'
7.66td1H7.7, 1.8H-4'
7.37 - 7.25m5H-Phenyl H-2, H-3, H-4, H-5, H-6
7.23d1H7.8H-3'
7.17ddd1H7.5, 4.9, 1.2H-5'
3.86s2H-CH₂-Ph
3.84s2H-Py-CH₂
2.50 (broad)s1H-NH

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
159.2C-2'
149.3C-6'
139.6C-1
136.6C-4'
128.8C-2, C-6
128.5C-3, C-5
127.2C-4
122.2C-5'
121.9C-3'
54.4Py-CH₂
53.9CH₂-Ph

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a high-quality deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent signal (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is appropriate.

Mandatory Visualizations

Chemical Structure and Numbering

The chemical structure of this compound with the numbering convention used for NMR assignments is shown below.

Caption: Chemical structure and atom numbering of this compound.

Experimental Workflow

The general workflow for the NMR analysis of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Shimming filter->setup h1_acq Acquire 1H Spectrum setup->h1_acq c13_acq Acquire 13C Spectrum setup->c13_acq process Fourier Transform & Phasing h1_acq->process c13_acq->process reference Reference Spectra process->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Signals integrate->assign report report assign->report Generate Report

Caption: Workflow for NMR analysis.

Application Note: Mass Spectrometric Analysis of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the mass spectrometric analysis of Benzyl-pyridin-2-ylmethyl-amine (C13H14N2), a compound of interest in pharmaceutical and chemical research.[1] The document outlines a proposed fragmentation pathway under electrospray ionization (ESI) conditions, presents a comprehensive experimental protocol for sample analysis, and summarizes the expected mass-to-charge ratios (m/z) of key fragments in a structured table. This guide is intended to assist researchers in the identification and characterization of this compound and its metabolites.

Introduction

This compound is a secondary amine with a molecular weight of 198.26 g/mol and a monoisotopic mass of 198.1157 Da.[2] Understanding its behavior under mass spectrometric conditions is crucial for its detection and structural elucidation in various experimental settings. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for analyzing such compounds.[3] The fragmentation pattern of a molecule provides a unique fingerprint that can be used for its identification and for distinguishing it from related structures.

The fragmentation of amines in mass spectrometry is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] For secondary amines like this compound, cleavage of the C-N bond is also a prominent fragmentation pathway.[4] This application note proposes a fragmentation pathway based on these established principles.

Proposed Fragmentation Pathway

Under positive ion ESI, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 199.1230. The subsequent fragmentation of this ion is proposed to occur via two primary pathways originating from the cleavage of the bonds adjacent to the secondary amine.

The primary fragmentation pathways are expected to be:

  • Pathway A: Cleavage of the benzyl C-N bond , leading to the formation of a benzyl cation (tropylium ion) at m/z 91.05 and a neutral fragment of pyridin-2-ylmethanamine.

  • Pathway B: Cleavage of the pyridinylmethyl C-N bond , resulting in the formation of a pyridin-2-ylmethyl cation at m/z 93.06 and a neutral benzylamine fragment.

  • Pathway C: A less common fragmentation could involve the loss of the entire benzyl group to form an ion at m/z 107.07.

These fragmentation patterns are consistent with the general principles of amine fragmentation in mass spectrometry.

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an ESI source.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation of the analyte.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (optimize for maximal precursor ion intensity)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: 10 - 30 eV (optimize to achieve a good distribution of fragment ions)

3. Data Acquisition:

  • Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

  • Perform product ion scans on the [M+H]⁺ precursor ion (m/z 199.12) to obtain the fragmentation pattern.

Data Presentation

The expected major fragment ions of this compound are summarized in the table below. The relative abundance of these ions will depend on the specific instrument conditions, particularly the collision energy.

Precursor Ion (m/z) Proposed Fragment Ion Fragment Ion (m/z) Neutral Loss
199.12 ([M+H]⁺)Tropylium ion91.05C7H8N2
199.12 ([M+H]⁺)Pyridin-2-ylmethyl cation93.06C7H8N
199.12 ([M+H]⁺)[M+H - C7H7]⁺107.07C7H7

Visualization of Fragmentation Pathway and Experimental Workflow

fragmentation_pathway cluster_main Proposed Fragmentation of this compound cluster_fragments Major Fragment Ions Parent_Ion This compound [M+H]⁺ m/z = 199.12 Fragment_A Tropylium Ion [C7H7]⁺ m/z = 91.05 Parent_Ion->Fragment_A Loss of C6H8N2 Fragment_B Pyridin-2-ylmethyl Cation [C6H7N]⁺ m/z = 93.06 Parent_Ion->Fragment_B Loss of C7H8N Fragment_C [M+H - C7H7]⁺ [C6H8N2]⁺ m/z = 107.07 Parent_Ion->Fragment_C Loss of C7H7

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow Start Sample Preparation (Stock Solution & Dilution) Infusion Direct Infusion into ESI Source Start->Infusion MS_Analysis Mass Spectrometer (Full Scan & Product Ion Scan) Infusion->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Spectrum Interpretation) Data_Acquisition->Data_Analysis End Characterization & Reporting Data_Analysis->End

Caption: General experimental workflow for MS analysis.

References

Application Note: FT-IR Spectroscopy for the Characterization of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint." This application note details the use of FT-IR spectroscopy for the characterization of Benzyl-pyridin-2-ylmethyl-amine, a compound of interest in pharmaceutical and coordination chemistry.[1] The key functional groups of this molecule, including the secondary amine, benzyl group, and pyridine ring, exhibit characteristic absorption bands in the mid-infrared region. This document provides an overview of these characteristic frequencies, a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR, and visual aids to facilitate understanding of the experimental workflow and spectral interpretation.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The key absorption bands are summarized in Table 1. For comparative purposes, the table also includes the characteristic peaks of the related precursor molecules, benzylamine and 2-picolylamine.

Data Presentation

Table 1: FT-IR Characteristic Absorption Bands for this compound and Related Compounds

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)This compound (Expected)Benzylamine (Observed)2-Picolylamine (Observed)[2]
Secondary Amine N-H Stretch3500 - 3300 (one weak band)~3350 - 3310N/A (Primary Amine)N/A (Primary Amine)
N-H Bend1650 - 1550~15901619~1600
C-N Stretch (Aliphatic)1250 - 1020~1150~1100~1050
Primary Amine N-H Stretch3400 - 3250 (two bands)N/A3372, 3303~3360, 3280
N-H Scissoring1650 - 1580N/A1619~1600
N-H Wag910 - 665 (broad)N/A~830~850
Aromatic Rings C-H Stretch (Aromatic)3100 - 3000~3060, 30303062, 3027~3050
(Benzene & Pyridine)C=C/C=N Stretch1600 - 1450 (multiple bands)~1590, 1570, 1495, 14501605, 1495, 1454~1590, 1475, 1435
Methylene Group C-H Stretch (Asymmetric)~2925~2920~2920~2910
C-H Stretch (Symmetric)~2855~2850~2850~2845
C-H Bend (Scissoring)~1465~1450~1454~1475

Note: Observed frequencies can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.

Experimental Protocols

A detailed methodology for acquiring the FT-IR spectrum of this compound, a liquid at room temperature, is provided below. The Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation requirements and ease of use for liquid samples.[3][4][5]

Protocol: ATR-FT-IR Analysis of this compound

1. Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[6]

2. Background Spectrum Acquisition:

  • Ensure the ATR crystal is clean and free of any residual contaminants.

  • Clean the crystal surface by wiping it with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol).[6]

  • Allow the solvent to fully evaporate.

  • Acquire a background spectrum. This will account for atmospheric interferences (e.g., CO₂, water vapor) and any intrinsic instrumental signals.[6]

3. Sample Preparation and Application:

  • As this compound is a liquid, no extensive sample preparation is needed.[7]

  • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[7][8]

4. Sample Spectrum Acquisition:

  • Acquire the FT-IR spectrum of the sample.

  • Typical spectral range: 4000 cm⁻¹ to 400 cm⁻¹.

  • For an improved signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).[6]

5. Data Processing and Cleaning:

  • The acquired sample spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.

  • If necessary, apply baseline correction to account for any sloping baselines.

  • After analysis, thoroughly clean the ATR crystal. Wipe away the sample with a soft cloth and clean with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.[7]

Mandatory Visualization

experimental_workflow start Start clean_crystal 1. Clean ATR Crystal (Isopropanol/Ethanol) start->clean_crystal background_scan 2. Acquire Background Spectrum (Accounts for Air/Instrument Signals) clean_crystal->background_scan apply_sample 3. Apply Liquid Sample (One drop on crystal) background_scan->apply_sample acquire_spectrum 4. Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) apply_sample->acquire_spectrum process_data 5. Process Data (Baseline Correction) acquire_spectrum->process_data clean_up 6. Clean ATR Crystal Post-Analysis process_data->clean_up end_point End clean_up->end_point

Caption: Experimental Workflow for ATR-FT-IR Analysis.

logical_relationships molecule This compound amine Secondary Amine (-NH-) molecule->amine benzyl Benzyl Group molecule->benzyl pyridine Pyridine Ring molecule->pyridine methylene Methylene (-CH2-) molecule->methylene nh_stretch N-H Stretch ~3330 cm⁻¹ (weak) amine->nh_stretch nh_bend N-H Bend ~1590 cm⁻¹ amine->nh_bend cn_stretch C-N Stretch ~1150 cm⁻¹ amine->cn_stretch arom_ch_stretch Aromatic C-H Stretch 3100-3000 cm⁻¹ benzyl->arom_ch_stretch cc_stretch C=C/C=N Stretch 1600-1450 cm⁻¹ benzyl->cc_stretch pyridine->arom_ch_stretch pyridine->cc_stretch aliph_ch_stretch Aliphatic C-H Stretch 2925-2850 cm⁻¹ methylene->aliph_ch_stretch

Caption: FT-IR Peaks and Corresponding Functional Groups.

FT-IR spectroscopy is an efficient and reliable method for the structural confirmation of this compound. The presence of a weak N-H stretch around 3310-3350 cm⁻¹, characteristic aromatic C-H and C=C/C=N stretching bands, and aliphatic C-H stretching bands provides strong evidence for the compound's identity. The provided ATR-FT-IR protocol offers a straightforward and rapid procedure for obtaining high-quality spectra, making it an invaluable tool for routine analysis in research and drug development settings.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Benzyl-pyridin-2-ylmethyl-amine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of metal complexes involving the ligand Benzyl-pyridin-2-ylmethyl-amine. The structural data obtained from these studies are crucial for understanding the coordination chemistry and potential applications of these complexes in areas such as catalysis and drug development. The protocols outlined below are designed to be a practical resource for researchers in these fields.

Application Notes

This compound is a versatile bidentate ligand that readily forms stable complexes with a variety of transition metals. The interest in these complexes stems from their potential biological activity and their utility as synthons in medicinal chemistry. The pyridine and benzyl moieties of the ligand allow for a range of steric and electronic modifications, which can fine-tune the properties of the resulting metal complexes.

In the context of drug development, metal complexes offer unique therapeutic opportunities due to their diverse coordination geometries, redox properties, and ability to interact with biological macromolecules. The structural analysis of this compound complexes by single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and overall molecular geometry. This data is invaluable for structure-activity relationship (SAR) studies, where the three-dimensional structure of a compound is correlated with its biological efficacy. Understanding these structural details can guide the design of more potent and selective therapeutic agents. For instance, the specific coordination environment of the metal ion can influence its reactivity and interaction with biological targets.

Experimental Protocols

I. Synthesis of this compound Ligand

This protocol describes a common method for the synthesis of the this compound ligand.

Materials:

  • 2-Picolylamine (2-aminomethylpyridine)

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • Dissolve 2-picolylamine (1 equivalent) in methanol in a round-bottom flask.

    • Add benzaldehyde (1 equivalent) dropwise to the solution while stirring at room temperature.

    • Continue stirring the mixture for 2-4 hours to form the Schiff base (imine). The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction to Amine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol using a rotary evaporator.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel if necessary.

II. Synthesis of Metal Complexes

This protocol provides a general procedure for the synthesis of metal complexes with the this compound ligand. The choice of metal salt and solvent may vary depending on the desired complex.

Materials:

  • This compound ligand

  • A suitable metal salt (e.g., CuCl₂, PtCl₂, etc.)

  • Ethanol or Methanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound ligand (1-2 equivalents) in ethanol or methanol in a flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours. The formation of a precipitate may indicate the formation of the complex.

  • The resulting solid complex can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

III. Single Crystal Growth

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the complex in a suitable solvent or solvent mixture in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.

  • Layering: Carefully layer a less dense solvent in which the complex is soluble onto a more dense solvent in which it is less soluble. The complex is dissolved in the bottom, denser layer. Slow diffusion at the interface can lead to crystal growth.

IV. Single-Crystal X-ray Diffraction Analysis

This protocol outlines the major steps involved in determining the crystal structure of a this compound complex once a suitable single crystal is obtained.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell and symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data.

    • Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. This process can take several hours.

  • Data Reduction and Structure Solution:

    • The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and polarization.

    • The integrated intensities of the reflections are used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the heavier atoms.

    • The remaining non-hydrogen atoms are located from difference Fourier maps.

  • Structure Refinement:

    • The atomic positions and thermal parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using various crystallographic metrics.

Data Presentation

The following tables summarize representative crystallographic data for this compound and its metal complexes.

Table 1: Crystal Data and Structure Refinement for (E)-(benzylidene)(pyridin-2-ylmethyl)amine

ParameterValue[1]
Empirical formulaC₁₃H₁₂N₂
Formula weight196.25
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.8029 (13)
b (Å)10.4175 (13)
c (Å)11.4984 (15)
β (°)115.138 (4)
Volume (ų)1063.0 (2)
Z4
Temperature (K)147
Wavelength (Å)0.71073
R[F² > 2σ(F²)]0.045
wR(F²)0.117

Table 2: Selected Bond Lengths and Angles for a Platinum(II) Complex

Complex: [Pt(CH₃)Cl(C₂₅H₂₃N₂P)] where the ligand is N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine[2][3]

BondLength (Å)AngleDegrees (°)
Pt—N(pyridyl)2.135 (3)N(pyridyl)—Pt—P94.78 (8)
Pt—P2.221 (1)N(pyridyl)—Pt—Cl177.38 (8)
Pt—Cl2.378 (1)P—Pt—Cl87.81 (4)
Pt—C(methyl)2.073 (4)N(pyridyl)—Pt—C(methyl)82.7 (2)
P—Pt—C(methyl)177.0 (1)
Cl—Pt—C(methyl)94.6 (1)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Application ligand_synth Ligand Synthesis: This compound complex_synth Complex Synthesis: Reaction with Metal Salt ligand_synth->complex_synth crystal_growth Single Crystal Growth (e.g., Slow Evaporation) complex_synth->crystal_growth data_collection Data Collection crystal_growth->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structural_analysis Structural Analysis (Bond Lengths, Angles) structure_refinement->structural_analysis drug_design Drug Design & SAR Studies structural_analysis->drug_design

Caption: Experimental workflow for the structural analysis of this compound complexes.

drug_development_pathway cluster_design Design & Synthesis cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization ligand_design Ligand Modification (this compound) complex_synthesis Metal Complex Synthesis ligand_design->complex_synthesis xray Single-Crystal X-ray Diffraction complex_synthesis->xray spectroscopy Spectroscopic Analysis complex_synthesis->spectroscopy in_vitro In Vitro Assays (e.g., Enzyme Inhibition) complex_synthesis->in_vitro sar Structure-Activity Relationship (SAR) xray->sar spectroscopy->sar in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->ligand_design

Caption: Logical flow for the development of metal-based drugs using structural data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Benzyl-pyridin-2-ylmethyl-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used reductive amination pathway.

Q1: My reductive amination reaction is showing a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound via reductive amination can often be attributed to several factors. The primary areas to investigate are the formation of the imine intermediate, the choice and activity of the reducing agent, and the overall reaction conditions.

  • Incomplete Imine Formation: The equilibrium between 2-pyridinecarboxaldehyde, benzylamine, and the corresponding imine may not favor the product. This equilibrium can be shifted by removing water as it forms, for instance, by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Choice of Reducing Agent: A strong reducing agent, such as sodium borohydride, can prematurely reduce the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol, thus lowering the yield of the desired amine. It is often preferable to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[1]

  • Reaction pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5). If the pH is too low, the benzylamine will be protonated and thus non-nucleophilic. If the pH is too high, the aldehyde is not sufficiently activated for nucleophilic attack. The use of a small amount of acetic acid can catalyze imine formation.

  • Reaction Temperature: While some reductive aminations proceed well at room temperature, gentle heating may be required to drive the imine formation to completion, especially if sterically hindered reagents were being used. However, excessive heat can lead to side reactions.

Q2: I am observing significant amounts of over-alkylation, resulting in the formation of a tertiary amine. How can I minimize this side product?

A2: Over-alkylation occurs when the newly formed secondary amine, this compound, which is also nucleophilic, reacts further with 2-pyridinecarboxaldehyde and is subsequently reduced. To suppress this, you can:

  • Control Stoichiometry: Use a slight excess of benzylamine relative to 2-pyridinecarboxaldehyde. This ensures the aldehyde is consumed before it can react with the product.

  • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. You can monitor the imine formation using techniques like TLC or NMR. Once the starting aldehyde is consumed, then introduce the reducing agent.

  • Choice of Reducing Agent: Using a less reactive reducing agent can sometimes mitigate over-alkylation.

Q3: My starting 2-pyridinecarboxaldehyde is being reduced to 2-pyridinemethanol. How can I prevent this?

A3: The reduction of the starting aldehyde is a common side reaction when using a strong, non-selective reducing agent. To prevent this:

  • Use a Milder Reducing Agent: As mentioned, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the aldehyde.[1]

  • Stepwise Addition: Ensure the imine is fully formed before introducing the reducing agent. This can be achieved by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[2]

Q4: I am having difficulty purifying the final product and removing unreacted benzylamine. What are the best practices?

A4: Benzylamine has a relatively high boiling point, which can make its removal by simple evaporation challenging. Effective purification strategies include:

  • Aqueous Acid Wash: this compound and unreacted benzylamine are basic and can be protonated. By dissolving the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid solution (e.g., 1M HCl), the amines will move to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Subsequently, basifying the aqueous layer with a base like sodium hydroxide and extracting with an organic solvent will recover the purified amines. The pKa of benzylammonium is around 9.3, while pyridinium ions are more acidic. A carefully controlled pH wash (around 7-8) might selectively extract the more basic benzylamine into the aqueous phase.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the product from starting materials and byproducts. To prevent streaking of the amine product on the acidic silica gel, it is common practice to add a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient laboratory-scale method is a one-pot reductive amination of 2-pyridinecarboxaldehyde with benzylamine. This method is popular due to its operational simplicity and the availability of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which often leads to high yields.[4]

Q2: What are the potential side products in this synthesis?

A2: Besides the desired product, several side products can form:

  • 2-pyridinemethanol: From the reduction of the starting aldehyde.

  • Dithis compound (tertiary amine): From the over-alkylation of the product.

  • Hydrobenzamide-type structures: From the self-condensation of the aldehyde and reaction with ammonia sources, though less common with primary amines like benzylamine.[5]

Q3: Which reducing agents can be used, and how do they compare?

A3: Several reducing agents can be employed for reductive amination, each with its advantages and disadvantages.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions; tolerates a wide range of functional groups; can be used in a one-pot procedure.[1][4]Moisture sensitive; more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective; stable in weakly acidic conditions ideal for imine formation.Highly toxic and generates toxic cyanide byproducts, requiring careful handling and disposal.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde, especially if added too early. Requires careful control of reaction conditions.
Catalytic Hydrogenation (H₂/Pd-C) "Green" method with high atom economy; effective for large-scale synthesis.Requires specialized equipment (hydrogenator); may reduce other functional groups on the molecule.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices should be followed.

  • Reagents: 2-Pyridinecarboxaldehyde can be an irritant. Benzylamine is corrosive. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Sodium borohydride and its derivatives react with water and protic solvents to release flammable hydrogen gas. Add these reagents in portions and quench the reaction carefully. Sodium cyanoborohydride is highly toxic and should be handled with extreme caution.

  • Solvents: Use of flammable organic solvents requires working in a well-ventilated area, away from ignition sources.

Experimental Protocols

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure adapted from similar reductive aminations and is a good starting point for optimization.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-pyridinecarboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M).

  • Add benzylamine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent).

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reducing Agent NaBH(OAc)₃NaBH₄H₂/Pd-CNaBH(OAc)₃ generally provides higher yields and cleaner reactions on a lab scale due to its selectivity.[4]
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Tetrahydrofuran (THF)DCM and DCE are commonly used and effective. THF is also a suitable aprotic solvent.
Amine Equivalents 1.0 eq1.2 eq1.5 eqUsing a slight excess (1.1-1.2 eq) of the amine can help drive the imine formation to completion and minimize over-alkylation.
Temperature 0 °C to Room TempRoom Temperature40 °CRoom temperature is often sufficient. Gentle heating may increase the rate of imine formation but can also promote side reactions.

Note: The table above provides a qualitative comparison of common reaction parameters. Optimal conditions should be determined experimentally.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine_Formation Imine Formation (+ H2O) 2-Pyridinecarboxaldehyde->Imine_Formation Benzylamine Benzylamine Benzylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction [H] Product This compound Reduction->Product Troubleshooting_Workflow start Low Yield Observed check_imine Check Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Yes check_reductant Check Reducing Agent check_imine->check_reductant No add_dehydrating Add Dehydrating Agent (e.g., MgSO4) incomplete_imine->add_dehydrating adjust_ph Adjust pH (4-5) (e.g., add AcOH) incomplete_imine->adjust_ph optimized Yield Improved add_dehydrating->optimized adjust_ph->optimized aldehyde_reduction Aldehyde Reduction Side Product? check_reductant->aldehyde_reduction use_mild_reductant Use Milder Reductant (e.g., NaBH(OAc)3) aldehyde_reduction->use_mild_reductant Yes stepwise_addition Stepwise Addition: 1. Form Imine 2. Add Reductant aldehyde_reduction->stepwise_addition Yes check_overalkylation Over-alkylation Observed? aldehyde_reduction->check_overalkylation No use_mild_reductant->optimized stepwise_addition->optimized adjust_stoichiometry Adjust Stoichiometry (excess amine) check_overalkylation->adjust_stoichiometry Yes check_overalkylation->optimized No adjust_stoichiometry->optimized

References

Technical Support Center: Purification of Crude Benzyl-pyridin-2-ylmethyl-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Benzyl-pyridin-2-ylmethyl-amine by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.

Issue 1: Product is Tailing or Streaking on the Column

  • Question: My this compound product is streaking down the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

  • Answer: Tailing or streaking of basic compounds like your amine is a common issue when using standard silica gel. The acidic nature of silica gel interacts strongly with the basic amine, causing it to move unevenly down the column.[1][2] To resolve this, you can:

    • Deactivate the Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent).[1] A common starting point is 0.5-2% TEA in your eluent system. This will neutralize the acidic sites on the silica gel, allowing your compound to elute more symmetrically.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available deactivated silica gel.[2]

Issue 2: Poor Separation Between the Product and Impurities

  • Question: I'm having trouble separating my desired product from impurities, particularly unreacted starting materials like benzylamine or the intermediate imine. How can I improve the resolution?

  • Answer: Achieving good separation requires optimizing the mobile phase.

    • Adjusting Polarity: The key is to find a solvent system where your product and impurities have different affinities for the stationary phase, reflected in their Rf (retardation factor) values on a TLC plate.

      • For this compound, a good starting point for your mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).

      • If the spots are too close together, you need to adjust the polarity. If the spots are high up on the TLC plate (high Rf), your eluent is too polar. Decrease the amount of the polar solvent. If the spots are at the bottom of the plate (low Rf), increase the polarity.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute less polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.[3]

Issue 3: Low or No Recovery of the Product

  • Question: I've run my column, but I have a very low yield of my purified product. Where could my compound have gone?

  • Answer: Low recovery can be due to several factors:

    • Irreversible Adsorption: The product may be too strongly adsorbed to the silica gel, especially if the silica was not deactivated. If you suspect this, try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane with 2% triethylamine.

    • Compound Instability: The compound may be degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then running the TLC to see if new spots have appeared.[3] If degradation is observed, using a deactivated stationary phase is crucial.

    • Improper Fraction Collection: Your product may have eluted in fractions you did not expect. It is important to monitor the elution closely using TLC analysis of the collected fractions.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the column chromatography of this compound?

    • A1: Based on similar structures, a good starting point for TLC analysis and column chromatography would be a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate (EtOAc) and hexane. For example, a system of 90:10 DCM:MeOH has been used for a similar benzylamine derivative.[4] You should always optimize the solvent system using TLC first to achieve an Rf value of approximately 0.2-0.4 for your product.

  • Q2: How much crude material can I load onto my column?

    • A2: The loading capacity depends on the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight. For difficult separations, a higher ratio is recommended.

  • Q3: Should I use wet or dry loading of my sample?

    • A3: Dry loading is often preferred for amines to ensure a narrow band at the start of the chromatography, which leads to better separation.[5] To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.

  • Q4: What are the potential impurities I should be looking for?

    • A4: If your this compound was synthesized via reductive amination of benzaldehyde and 2-aminomethylpyridine, common impurities could include:

      • Unreacted benzaldehyde

      • Unreacted 2-aminomethylpyridine

      • The intermediate imine

      • Over-alkylated products

      • By-products from the reducing agent

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The solvent system and other parameters should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent. For amines, it is recommended to use a solvent system containing 0.5-2% triethylamine (e.g., Hexane/Ethyl Acetate/Triethylamine 80:18:2).

  • Pour the slurry into the column, gently tapping the column to ensure even packing without air bubbles.

  • Add a layer of sand on top of the packed silica gel.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Table 1: Example Solvent Systems for TLC and Column Chromatography

Solvent System (v/v/v)Typical ApplicationExpected Rf Range (Product)
Hexane:Ethyl Acetate:Triethylamine (80:18:2)Initial trial for non-polar to moderately polar amines.0.2 - 0.4
Dichloromethane:Methanol:Triethylamine (95:4:1)For more polar amines.0.2 - 0.4
Dichloromethane:Methanol (9:1)A literature-derived starting point for similar compounds.[4]~0.48

Visualizations

Troubleshooting_Workflow start Start: Crude Product tlc Run TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) + 1% TEA start->tlc check_rf Is product Rf between 0.2-0.4 and separated from impurities? tlc->check_rf tailing Is there significant tailing/streaking? check_rf->tailing Yes adjust_polarity Adjust solvent polarity: - Too high Rf: decrease polar solvent - Too low Rf: increase polar solvent check_rf->adjust_polarity No prepare_column Prepare column with deactivated silica (add 1% TEA to eluent) tailing->prepare_column No add_tea Add/increase TEA (1-2%) to mobile phase tailing->add_tea Yes load_sample Load sample (dry loading recommended) prepare_column->load_sample elute Elute with optimized solvent system (isocratic or gradient) load_sample->elute collect_fractions Collect and monitor fractions by TLC elute->collect_fractions combine_pure Combine pure fractions and evaporate solvent collect_fractions->combine_pure pure_product Pure Product combine_pure->pure_product adjust_polarity->tlc add_tea->tlc consider_alumina Consider alternative stationary phase (Alumina) add_tea->consider_alumina

Caption: Workflow for troubleshooting the purification of this compound.

References

troubleshooting common side reactions in Benzyl-pyridin-2-ylmethyl-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl-pyridin-2-ylmethyl-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound can be primarily achieved through two common routes: Reductive Amination and N-Benzylation. This guide will cover troubleshooting for both methodologies.

Synthesis_Routes cluster_RA Route 1: Reductive Amination cluster_NB Route 2: N-Benzylation RA_start 2-Pyridinecarboxaldehyde + Benzylamine Imine Schiff Base (Imine) Intermediate RA_start->Imine Condensation RA_product This compound Imine->RA_product Reduction NB_start 2-(Aminomethyl)pyridine + Benzyl Halide NB_product This compound NB_start->NB_product Nucleophilic Substitution

Caption: Synthetic routes to this compound.

Route 1: Reductive Amination of 2-Pyridinecarboxaldehyde with Benzylamine

This method involves the condensation of 2-pyridinecarboxaldehyde and benzylamine to form a Schiff base (imine), which is then reduced to the target secondary amine.

Troubleshooting Guide and FAQs

Q1: My reaction shows low conversion, and I still have significant amounts of starting materials (2-pyridinecarboxaldehyde and benzylamine). What could be the issue?

A1: Low conversion is often due to incomplete imine formation. The equilibrium between the reactants and the imine may not favor the product.

  • Solution 1: Water Removal. The condensation reaction produces water. Removing this water will drive the equilibrium towards the imine. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Solution 2: pH Adjustment. The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) can catalyze the reaction. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Solution 3: Pre-formation of the Imine. Stir the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent to ensure maximum imine formation.[1]

Q2: I am observing a significant amount of an intermediate in my crude product. How can I identify and reduce it?

A2: The most common intermediate is the unreduced Schiff base (imine). Its presence indicates an issue with the reduction step.

  • Identification: The imine can be identified by ¹H NMR spectroscopy by the characteristic chemical shift of the imine proton (-CH=N-).

  • Solution 1: Choice of Reducing Agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for reducing imines in the presence of aldehydes.[2] Sodium borohydride (NaBH₄) can also be used, but it's best to add it after the imine has formed, as it can also reduce the starting aldehyde.[2]

  • Solution 2: Reaction Time and Temperature. Ensure the reaction is stirred for a sufficient time at an appropriate temperature to allow for complete reduction. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: My final product is contaminated with benzyl alcohol. Why is this happening and how can I prevent it?

A3: The formation of benzyl alcohol can occur if the reducing agent reduces the starting 2-pyridinecarboxaldehyde. This is more likely with stronger reducing agents or if the imine formation is slow.

  • Solution: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[2] Also, ensuring complete imine formation before adding the reducing agent can minimize this side reaction.

Side Product Potential Cause Recommended Solution Typical Yield Impact
Unreacted 2-PyridinecarboxaldehydeIncomplete reactionIncrease reaction time, consider gentle heating.Moderate to High
Unreacted BenzylamineIncomplete reaction or excess usedUse stoichiometric amounts or purify via acid-base extraction.Low to Moderate
Schiff Base (Imine) IntermediateIncomplete reductionUse a more effective reducing agent (e.g., NaBH(OAc)₃), increase reaction time.High
Benzyl alcoholReduction of starting aldehydeUse a milder reducing agent, ensure complete imine formation before reduction.Moderate
Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and benzylamine (1.0-1.2 eq) in a suitable solvent like methanol or dichloromethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

RA_Troubleshooting Start Low Product Yield in Reductive Amination Check_Conversion Check for Starting Materials in Crude Product Start->Check_Conversion Incomplete_Imine Incomplete Imine Formation Check_Conversion->Incomplete_Imine Yes Check_Intermediate Check for Imine Intermediate Check_Conversion->Check_Intermediate No Add_Drying_Agent Add Drying Agent (e.g., MgSO4) Incomplete_Imine->Add_Drying_Agent Preform_Imine Pre-form Imine Before Reduction Incomplete_Imine->Preform_Imine Success Improved Yield Add_Drying_Agent->Success Preform_Imine->Success Incomplete_Reduction Incomplete Reduction Check_Intermediate->Incomplete_Reduction Yes Change_Reducer Use a More Potent Reducing Agent (e.g., NaBH(OAc)3) Incomplete_Reduction->Change_Reducer Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reduction->Increase_Time_Temp Change_Reducer->Success Increase_Time_Temp->Success

Caption: Troubleshooting workflow for reductive amination.

Route 2: N-Benzylation of 2-(Aminomethyl)pyridine

This route involves the direct alkylation of the primary amine, 2-(aminomethyl)pyridine, with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Troubleshooting Guide and FAQs

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

A1: This is likely the result of over-alkylation, leading to the formation of the tertiary amine, dibenzyl(pyridin-2-ylmethyl)amine.

  • Solution 1: Control Stoichiometry. Use a slight excess of the starting amine, 2-(aminomethyl)pyridine, relative to the benzyl halide. This will increase the probability of the benzyl halide reacting with the primary amine rather than the secondary amine product.

  • Solution 2: Slow Addition. Add the benzyl halide dropwise to the reaction mixture containing the amine and a base. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.

  • Solution 3: Lower Temperature. Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second alkylation more than the first.

Q2: The reaction is sluggish and gives a low yield. How can I improve the reaction rate?

A2: Sluggish reactions in N-benzylation are often due to an insufficiently strong base or a non-optimal solvent.

  • Solution 1: Choice of Base. A suitable base is required to deprotonate the amine, making it a better nucleophile. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For a more reactive system, a stronger base like sodium hydride (NaH) can be used, but with caution.

  • Solution 2: Solvent Selection. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally effective for this type of reaction as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Solution 3: Activating the Benzyl Halide. If using benzyl chloride, switching to the more reactive benzyl bromide can increase the reaction rate.

Q3: How can I effectively remove unreacted 2-(aminomethyl)pyridine from my final product?

A3: Unreacted starting amine can often be removed through purification.

  • Solution 1: Acid-Base Extraction. Since both the starting material and the product are basic, a simple acid wash may not be sufficient. However, careful pH adjustment during extraction can sometimes exploit the slight pKa differences.

  • Solution 2: Column Chromatography. This is a very effective method for separating the desired secondary amine from the more polar primary amine starting material. A gradient elution on silica gel is typically successful.

Side Product/Issue Potential Cause Recommended Solution Typical Yield Impact
Dibenzyl(pyridin-2-ylmethyl)amineOver-alkylationUse a slight excess of the starting amine, slow addition of benzyl halide.High
Low ConversionInsufficiently strong base, non-optimal solventUse a stronger base (e.g., K₂CO₃), switch to a polar aprotic solvent (e.g., DMF).High
Unreacted 2-(Aminomethyl)pyridineIncomplete reactionIncrease reaction time or temperature, purify by column chromatography.Moderate
Experimental Protocol: N-Benzylation
  • Reaction Setup: To a solution of 2-(aminomethyl)pyridine (1.2 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF), add benzyl bromide (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

NB_Troubleshooting Start Low Purity/Yield in N-Benzylation Check_Overalkylation Check for Over-alkylation Product Start->Check_Overalkylation Overalkylation Over-alkylation Occurring Check_Overalkylation->Overalkylation Yes Check_Conversion Check for Low Conversion Check_Overalkylation->Check_Conversion No Control_Stoichiometry Use Excess Amine Overalkylation->Control_Stoichiometry Slow_Addition Slowly Add Benzyl Halide Overalkylation->Slow_Addition Success Improved Purity/Yield Control_Stoichiometry->Success Slow_Addition->Success Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Change_Base_Solvent Use Stronger Base / Polar Aprotic Solvent Low_Conversion->Change_Base_Solvent Change_Base_Solvent->Success

Caption: Troubleshooting workflow for N-benzylation.

References

Technical Support Center: Optimization of Reaction Conditions for Benzyl-pyridin-2-ylmethyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of Benzyl-pyridin-2-ylmethyl-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and efficient method for synthesizing this compound derivatives?

A1: The most prevalent method is the reductive amination of a substituted benzaldehyde with 2-(aminomethyl)pyridine. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is often preferred due to its high selectivity and efficiency.[1] Alternative methods include the direct N-alkylation of 2-(aminomethyl)pyridine with a benzyl halide, though this can sometimes lead to over-alkylation.[2][3]

Q2: My reductive amination reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields are a frequent issue and can stem from several factors.[4] A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials : Ensure the aldehyde, amine, and solvent are pure and anhydrous.[5] Impurities in the aldehyde or water in the solvent can lead to side reactions or deactivate the reducing agent.

  • Reagent Activity : The reducing agent (e.g., Sodium triacetoxyborohydride) can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent.

  • Incomplete Reaction : The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[4] If starting materials persist, consider extending the reaction time or moderately increasing the temperature.[6]

  • Suboptimal Temperature : While many reductive aminations proceed at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-60 °C) to improve reaction rates.[7][8]

  • Degradation of Product : The pyridine nitrogen can be sensitive to overly acidic conditions during workup. Ensure any aqueous washes are not excessively acidic if your product shows sensitivity.[6]

Q3: I am observing a significant amount of a dibenzylated byproduct, N,N-dithis compound. How can I prevent this?

A3: The formation of a tertiary amine via over-alkylation is a known side reaction.[3] To minimize it:

  • Control Stoichiometry : Use a strict 1:1 molar ratio of the benzaldehyde to the 2-(aminomethyl)pyridine. Using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes help outcompete the secondary amine product for the aldehyde.

  • Slow Addition : Instead of adding all the benzaldehyde at once, consider adding it slowly to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.

Q4: What are the most effective methods for purifying this compound derivatives?

A4: Purification strategies depend on the scale and nature of impurities.

  • Column Chromatography : This is the most common method.[4] Use silica gel with a gradient eluent system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate.[6] Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from tailing on the silica gel.

  • Acid-Base Extraction : Since the product is basic, it can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). The aqueous layer, now containing the protonated amine, can be washed with an organic solvent, then basified (e.g., with NaOH or NaHCO₃) and re-extracted with the organic solvent.

  • Distillation : For non-polar derivatives, distillation under reduced pressure can be an effective purification method, sometimes after treating the crude product with an alkali metal compound to remove specific impurities.[9]

Data Presentation: Optimizing Reaction Parameters

The choice of reagents and conditions significantly impacts reaction outcomes. The tables below summarize key parameters for the reductive amination synthesis.

Table 1: Comparison of Common Reducing Agents

Reducing AgentTypical SolventAcidityKey AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mildly AcidicHigh selectivity for imines over aldehydes/ketones; tolerant of many functional groups.Moisture-sensitive; releases acetic acid.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Requires mild acid (e.g., AcOH) to facilitate imine formation.Effective and economical.[1]Highly toxic (releases HCN gas in strong acid); use in a well-ventilated fume hood is critical.
5-ethyl-2-methylpyridine borane (PEMB)Methanol (MeOH) / Acetic AcidMildly AcidicStable, mild, and effective for a range of aldehydes and ketones.[8]Less common commercially than borohydrides.

Table 2: Representative Effect of Solvent and Temperature on Yield

EntryAldehyde SubstrateSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeDCM25 (Room Temp)1292
24-NitrobenzaldehydeTHF25 (Room Temp)2475
34-NitrobenzaldehydeDCE50888
42-MethoxybenzaldehydeMeOH25 (Room Temp)2465
52-MethoxybenzaldehydeMeOH601281

Note: Data are representative and intended for comparison. Actual results will vary based on specific substrates and precise conditions.

Detailed Experimental Protocol

General Protocol for Reductive Amination Synthesis of N-Benzyl-N-(pyridin-2-ylmethyl)amine

Materials:

  • 2-(Aminomethyl)pyridine (1.0 eq)

  • Substituted Benzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(aminomethyl)pyridine (1.0 eq) and anhydrous dichloromethane.

  • Stir the solution at room temperature and add the substituted benzaldehyde (1.05 eq). Stir for 20-30 minutes to allow for initial imine formation.

  • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system with 0.5% triethylamine). The reaction is typically complete within 4-16 hours.

  • Once the starting materials are consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound derivative.

Visualizations

Reaction Workflow

The following diagram illustrates the general synthetic pathway for the formation of the target compounds via reductive amination.

G sub_a Substituted Benzaldehyde intermediate Imine Intermediate sub_a->intermediate + sub_b 2-(Aminomethyl)pyridine sub_b->intermediate reagents Solvent (DCM) Room Temperature reagents->intermediate product This compound Derivative intermediate->product + reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General reaction scheme for reductive amination.

Troubleshooting Logic

This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields.

G start Low Yield Observed check_reagents Verify Purity & Activity of Reagents & Solvents start->check_reagents monitor_rxn Monitor Reaction by TLC/LC-MS Are starting materials present? check_reagents->monitor_rxn If reagents are pure extend_time Extend Reaction Time (e.g., to 24h) monitor_rxn->extend_time Yes increase_temp Increase Temperature (e.g., to 40-50°C) monitor_rxn->increase_temp Yes, after more time check_workup Review Workup & Purification (pH, column conditions) monitor_rxn->check_workup No (complete conversion) extend_time->monitor_rxn increase_temp->monitor_rxn success Yield Improved check_workup->success

References

Technical Support Center: Benzyl-pyridin-2-ylmethyl-amine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Benzyl-pyridin-2-ylmethyl-amine solutions for researchers, scientists, and drug development professionals. The information is based on general knowledge of aromatic amines and pyridine derivatives, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: To ensure the integrity of your this compound solutions, it is recommended to store them in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is advisable. The solutions should be protected from light to minimize photodegradation. Avoid storing near incompatible substances such as strong oxidizing agents.

Q2: What signs of degradation should I look for in my this compound solution?

A2: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a change in clarity. Any noticeable alteration from the solution's initial appearance should be considered a potential sign of degradation, and the solution should be re-analyzed for purity before use.

Q3: In which solvents is this compound expected to be stable?

A3: While specific data is limited, compounds of this class generally exhibit better stability in aprotic organic solvents such as acetonitrile, and tetrahydrofuran (THF) compared to protic solvents like alcohols, which can participate in degradation reactions. Aqueous solutions, particularly at non-neutral pH, may be more susceptible to hydrolysis. Stability in any new solvent system should be experimentally verified.

Q4: How does pH affect the stability of this compound solutions?

A4: The stability of amine-containing compounds can be highly pH-dependent. Both acidic and basic conditions can potentially lead to degradation through hydrolysis or other mechanisms. It is crucial to buffer aqueous solutions to a stable pH range, which should be determined experimentally. Generally, a pH close to neutral is a good starting point for stability studies.

Troubleshooting Guides

Issue 1: Unexpected Results or Loss of Compound Activity
  • Possible Cause: Degradation of the this compound solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solution has been stored according to the recommendations (cool, dark, tightly sealed).

    • Visual Inspection: Check for any changes in color or the presence of particulates.

    • Purity Analysis: Re-analyze the purity of the solution using a suitable analytical method, such as HPLC-UV. Compare the chromatogram to that of a freshly prepared standard.

    • pH Measurement: If it is an aqueous solution, measure the pH to ensure it has not shifted.

    • Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from solid material and repeat the experiment.

Issue 2: Inconsistent Results Between Experiments
  • Possible Cause: Inconsistent solution stability or handling.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the solvent, concentration, and preparation method are consistent for every experiment.

    • Minimize Freeze-Thaw Cycles: If the solution is stored frozen, aliquot it into smaller, single-use volumes to avoid repeated freezing and thawing.

    • Control Exposure to Light and Air: During handling, minimize the solution's exposure to ambient light and air. Use amber vials and work efficiently.

    • Evaluate Solvent Purity: Ensure the solvent used for preparing the solution is of high purity and free from contaminants that could promote degradation.

Stability Data Summary

The following table summarizes the expected stability of this compound solutions under various conditions based on general chemical principles for similar compounds. Note: This is a representative table and not based on experimentally verified data for this specific compound.

ConditionSolventTemperatureDurationExpected StabilityPotential Degradants
Hydrolytic 0.1 N HCl60 °C24 hoursLowAcid-catalyzed hydrolysis products
Water (pH 7)60 °C24 hoursModerateHydrolysis products
0.1 N NaOH60 °C24 hoursLowBase-catalyzed hydrolysis products
Oxidative 3% H₂O₂Room Temp24 hoursLowN-oxides, other oxidation products
Photolytic AcetonitrileUV/Vis Light24 hoursModerate to LowPhotodegradation products
Thermal Solid State80 °C7 daysHighThermally induced degradation products
Thermal Acetonitrile60 °C7 daysModerate to HighSolvated degradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of the compound in acetonitrile to UV/Vis light in a photostability chamber for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat the solid compound at 80 °C for 7 days. Also, heat a solution of the compound in acetonitrile at 60 °C for 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control solution.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (Cool, Dark, Sealed) start->check_storage visual_inspection Visually Inspect Solution (Color, Precipitate) check_storage->visual_inspection purity_analysis Analyze Purity via HPLC (Compare to Standard) visual_inspection->purity_analysis degradation_suspected Degradation Suspected? purity_analysis->degradation_suspected prepare_fresh Prepare Fresh Solution and Repeat Experiment degradation_suspected->prepare_fresh Yes review_handling Review Solution Handling (Freeze-Thaw, Light Exposure) degradation_suspected->review_handling No end_ok Problem Resolved prepare_fresh->end_ok end_persist Issue Persists: Consult Further review_handling->end_persist

Caption: A logical workflow for troubleshooting stability-related issues.

DegradationPathway Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Benzyl Alcohol + Pyridin-2-ylmethanamine parent->hydrolysis_prod H₂O, H⁺/OH⁻ n_oxide N-Oxide Derivatives parent->n_oxide [O] imine Imine Intermediate parent->imine [O] photo_prod Various Photodegradants parent->photo_prod

Caption: Plausible degradation pathways for this compound.

Technical Support Center: Scale-up Synthesis of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Benzyl-pyridin-2-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a successful and efficient synthesis at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent industrial approach is the reductive amination of either 2-pyridinecarboxaldehyde with benzylamine or benzaldehyde with 2-picolylamine (2-aminomethylpyridine). The reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are recommended for the scale-up of this reductive amination?

A2: For large-scale synthesis, common choices include sodium borohydride (NaBH₄) due to its cost-effectiveness and catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) which is an atom-economical and "green" option. Sodium triacetoxyborohydride (STAB) is also an effective but often more expensive option for large-scale work.

Q3: What are the critical process parameters to monitor and control during the scale-up?

A3: Key parameters include temperature, reaction time, and the rate of addition of the reducing agent. Exothermic reactions are a significant concern, especially during the reduction step, and require careful temperature management. The formation of the imine should be monitored for completion before the reduction is initiated to maximize yield.

Q4: What are the most common impurities or by-products encountered during the scale-up synthesis?

A4: Common impurities include over-alkylated tertiary amines, unreacted starting materials, and the alcohol by-product from the reduction of the starting aldehyde. The formation of these can be minimized by careful control of stoichiometry and reaction conditions.

Q5: How can the final product be purified on a large scale?

A5: Purification at scale is typically achieved through distillation under reduced pressure. If the product or impurities are not amenable to distillation, crystallization of a salt form (e.g., hydrochloride salt) can be an effective purification strategy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete imine formation. - Degradation of the reducing agent. - Inefficient reduction of the imine. - Product loss during work-up.- Monitor imine formation by TLC or spectroscopy before adding the reducing agent. - Ensure the reducing agent is fresh and added under inert atmosphere if necessary. - Optimize reaction temperature and time for the reduction step. - Adjust pH during aqueous work-up to ensure the amine is in its free base form before extraction.
Formation of Tertiary Amine By-product - Over-alkylation of the desired secondary amine.- Use a stoichiometric amount of the amine and aldehyde. - Slowly add the aldehyde to the amine solution to maintain a low concentration of the aldehyde.
Presence of Alcohol By-product - Reduction of the starting aldehyde by the reducing agent.- Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride. - Ensure complete imine formation before adding a less selective reducing agent like sodium borohydride.
Difficulties in Product Isolation - Emulsion formation during aqueous work-up. - High water solubility of the product.- Add brine to the aqueous layer to break emulsions. - Perform multiple extractions with an appropriate organic solvent. - Consider converting the amine to a salt to facilitate isolation by precipitation.
Product Discoloration - Presence of impurities. - Air oxidation.- Purify the product by vacuum distillation or recrystallization. - Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Representative Scale-Up Protocol for Reductive Amination using Sodium Borohydride

This protocol describes the synthesis of this compound from 2-pyridinecarboxaldehyde and benzylamine.

Materials and Equipment:

  • 2-Pyridinecarboxaldehyde

  • Benzylamine

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Large-scale reaction vessel with overhead stirring, temperature control, and addition funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Imine Formation:

    • In a suitable reaction vessel, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in methanol (5-10 volumes).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add benzylamine (1.0-1.1 eq) to the solution while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the aldehyde by TLC or GC.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture back to 0-5 °C.

    • In a separate flask, prepare a solution or slurry of sodium borohydride (1.0-1.5 eq) in a small amount of methanol.

    • Slowly add the sodium borohydride solution/slurry to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water, followed by acidification with 2M HCl to a pH of ~2.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous solution with ethyl acetate to remove any non-basic organic impurities.

    • Basify the aqueous layer to a pH of >12 with a concentrated NaOH solution.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Comparative Data for Reducing Agents
Reducing Agent Typical Solvent Reaction Temperature (°C) Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 - 25Cost-effective, readily available.Can reduce aldehydes, requires careful temperature control.
Catalytic Hydrogenation (Pd/C, H₂) Methanol, Ethanol, Ethyl Acetate25 - 50Atom economical, clean work-up.Requires specialized high-pressure equipment, catalyst can be a fire hazard.
Sodium Triacetoxyborohydride (STAB) Dichloromethane, 1,2-Dichloroethane0 - 25High selectivity for imines over aldehydes.More expensive, generates acetic acid by-product.

Visualizations

experimental_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2-Pyridinecarboxaldehyde + Benzylamine in Methanol cool1 Cool to 0-5 °C start->cool1 add_amine Slowly add Benzylamine cool1->add_amine react_imine Stir at RT for 1-2h add_amine->react_imine monitor_imine Monitor Imine Formation (TLC/GC) react_imine->monitor_imine cool2 Cool to 0-5 °C monitor_imine->cool2 If complete add_nabh4 Slowly add NaBH4 solution cool2->add_nabh4 react_reduction Stir at RT for 2-4h add_nabh4->react_reduction monitor_reduction Monitor Reaction Completion (TLC/GC) react_reduction->monitor_reduction quench Quench with Water monitor_reduction->quench If complete acidify Acidify with HCl (pH ~2) quench->acidify concentrate Remove Methanol acidify->concentrate wash Wash with EtOAc concentrate->wash basify Basify with NaOH (pH >12) wash->basify extract Extract with EtOAc basify->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill product Final Product: This compound distill->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_imine Incomplete Imine Formation? start->incomplete_imine Yes bad_reagent Reducing Agent Degradation? start->bad_reagent No incomplete_imine->bad_reagent No solution1 Solution: - Monitor imine formation before reduction. - Increase reaction time/temperature for imination. incomplete_imine->solution1 Yes inefficient_reduction Inefficient Reduction? bad_reagent->inefficient_reduction No solution2 Solution: - Use fresh reducing agent. - Add under inert atmosphere. bad_reagent->solution2 Yes workup_loss Product Loss During Work-up? inefficient_reduction->workup_loss No solution3 Solution: - Optimize reduction temperature and time. - Ensure proper stoichiometry of reducing agent. inefficient_reduction->solution3 Yes solution4 Solution: - Adjust pH correctly before extraction. - Perform multiple extractions. workup_loss->solution4 Yes

Technical Support Center: Catalyst Poisoning in Reactions with Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving Benzyl-pyridin-2-ylmethyl-amine. The inherent Lewis basicity of the pyridine nitrogen in this molecule can lead to significant catalyst deactivation, impacting reaction efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are catalytic reactions involving this compound prone to low conversion rates?

A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can strongly coordinate to the transition metal center (commonly palladium or platinum) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1] This phenomenon is a well-documented issue for 2-substituted pyridines, often referred to as the "2-pyridyl problem".[1][2]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main pathways for catalyst deactivation when using this compound or similar pyridine-containing compounds include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: Under certain reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive palladium black.[1]

Q3: Besides the pyridine nitrogen, what other common impurities can poison the catalyst?

A3: Common catalyst poisons that can be introduced through reagents or solvents include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons for many transition metal catalysts, especially those used in hydrogenation reactions like palladium, platinum, and nickel.[3] Sulfur strongly adsorbs to the catalyst's active sites, blocking them.[3]

  • Halides: Halide ions can negatively impact catalyst performance.

  • Water and Oxygen: In catalytic reductive aminations, the presence of water can hydrolyze the imine intermediate.[4] Oxygen can also oxidize and deactivate catalysts like Pd(0).[5]

Q4: How can I minimize catalyst poisoning by the pyridine nitrogen in this compound?

A4: Several strategies can be employed to mitigate this issue:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][6] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[6]

  • Use of Pre-catalysts: Utilizing a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species.[1]

  • Reaction Conditions: Optimizing the temperature is crucial. While higher temperatures can sometimes overcome the activation energy, excessive heat can lead to catalyst decomposition.[5][6]

Q5: Is it possible to regenerate a catalyst that has been poisoned in a reaction with this compound?

A5: Yes, catalyst regeneration is often possible, depending on the nature of the poison and the catalyst. For palladium on carbon (Pd/C) catalysts deactivated by pyridine derivatives, regeneration can sometimes be achieved by washing with solvents to remove adsorbed species.[7] In cases of sulfur poisoning, oxidative treatments have been shown to be effective.[8] A general approach for regenerating a Pd/C catalyst could involve washing with a solvent mixture (e.g., chloroform and glacial acetic acid) followed by drying.[7]

Troubleshooting Guide

Issue: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos or SPhos.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]
Presence of Impurities (e.g., Sulfur) 1. Purify Reagents and Solvents: Ensure all starting materials, including this compound, and solvents are of high purity and free from sulfur compounds. 2. Use a Guard Bed: For reactions sensitive to sulfur, passing reagents through a guard bed of a material like zinc oxide can remove sulfur impurities.
Suboptimal Reaction Conditions 1. Optimize Temperature: Systematically screen a range of temperatures. Lower temperatures may reduce catalyst decomposition, while higher temperatures might be needed to overcome the activation energy.[5][6] 2. Solvent Selection: Ensure all reagents are fully soluble in the chosen solvent.[4] For cross-coupling reactions, a mixture of an organic solvent and water may need optimization.[5] 3. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[5]
Inefficient Imine/Enamine Formation (in Reductive Amination) 1. Control pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[4] 2. Remove Water: Use anhydrous solvents and consider adding a dehydrating agent to shift the equilibrium towards imine formation.[4]

Quantitative Data on Catalyst Regeneration

The following table presents data on the regeneration of a palladium/carbon catalyst after being deactivated in a reaction involving a pyridine derivative (2-chloropyridine). This illustrates the potential for recovering catalytic activity.

Catalyst State Reaction Time (h) Reaction Temperature (°C) Product Yield (%) Recovery of Initial Activity (%)
Fresh Catalyst410096.5100
Regenerated Catalyst (Method 1)41008992
Regenerated Catalyst (Method 2)41008386
Regenerated Catalyst (Method 3)410090.593.7
Data adapted from a patent on Pd/C catalyst regeneration for reactions with 2-chloropyridine.[9]

Experimental Protocols

General Protocol for Reductive Amination to Synthesize this compound
  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyridinecarboxaldehyde (1.0 equiv.) and benzylamine (1.0-1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane or dichloroethane). Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or NMR.

  • Reduction: Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise. Be cautious of any exothermic reaction.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Troubleshooting this protocol: If low conversion is observed, consider the points in the troubleshooting guide above. The pyridine nitrogen of the product, this compound, can inhibit the catalyst. If using a catalytic hydrogenation (e.g., Pd/C with H₂), this product inhibition can be particularly problematic.

Visualizations

Catalyst_Poisoning_Mechanism Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle participates Inactive_Complex Inactive Catalyst Complex [Pd(0)L_n(Pyridine)] Active_Catalyst->Inactive_Complex Reactants Reactants Products Products Catalytic_Cycle->Active_Catalyst regenerates Catalytic_Cycle->Products exit Poison This compound (Pyridine Nitrogen) Poison->Inactive_Complex coordinates with Inactive_Complex->Catalytic_Cycle inhibits Troubleshooting_Workflow Start Low Conversion or Stalled Reaction Check_Purity Check Purity of Reagents & Solvents Impure Impure? Check_Purity->Impure Purify Purify/Use Fresh Reagents Impure->Purify Yes Optimize_Conditions Optimize Reaction Conditions (T, Conc.) Impure->Optimize_Conditions No Purify->Optimize_Conditions Improved Improved? Optimize_Conditions->Improved Change_Catalyst Change Catalyst System (Ligand, Pre-catalyst) Improved->Change_Catalyst No Success Successful Reaction Improved->Success Yes Change_Catalyst->Improved Re-optimize Failure Consult Further Literature Change_Catalyst->Failure No Improvement Logical_Relationships Catalyst Catalyst (e.g., Pd/C) Result_Deactivation Catalyst Deactivation (Reduced Activity) Catalyst->Result_Deactivation leads to Poison_Pyridine Pyridine Nitrogen (from this compound) Poison_Sulfur Sulfur Compounds (Impurities) Effect_Adsorption Strong Adsorption to Active Sites Poison_Sulfur->Effect_Adsorption causes Effect_Coordination Coordination to Metal Center Effect_Coordination->Catalyst affects Effect_Adsorption->Catalyst affects

References

Validation & Comparative

Validating the Structure of Benzyl-pyridin-2-ylmethyl-amine: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary analytical techniques for the structural validation of Benzyl-pyridin-2-ylmethyl-amine. We present expected experimental data, detailed protocols, and a comparison with alternative analytical methods.

Structural Elucidation Workflow

The structural validation of a synthesized compound like this compound typically follows a logical workflow, beginning with the acquisition of spectral data and culminating in the confirmation of the proposed structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr_acq NMR Data Acquisition (1H, 13C, 2D) purification->nmr_acq ms_acq MS Data Acquisition (EI, ESI) purification->ms_acq data_proc Data Processing & Interpretation nmr_acq->data_proc ms_acq->data_proc struct_confirm Structure Confirmation data_proc->struct_confirm alt_methods Alternative Methods (FTIR, X-ray) struct_confirm->alt_methods Optional/ Confirmatory

A Comparative Guide to Benzyl-pyridin-2-ylmethyl-amine and Other Pyridine-Based Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design of metal complexes for catalysis, materials science, and therapeutic applications. This guide provides a comparative analysis of Benzyl-pyridin-2-ylmethyl-amine (BP2MA) with other notable pyridine-based ligands, offering insights into their structural characteristics, synthesis, and performance in various applications, supported by available experimental data.

This compound is a versatile bidentate ligand featuring a pyridine ring and a benzylamine moiety. This structure allows for the formation of stable chelate complexes with a variety of metal ions. Its applications span from being a key intermediate in the synthesis of pharmaceuticals and fine chemicals to its use in coordination chemistry and catalysis[1][2].

Structural and Performance Comparison

To provide a clear comparison, this guide focuses on BP2MA and two structurally related and widely studied pyridine-based ligands: N,N-bis(pyridin-2-ylmethyl)amine (DPA) and Tris(2-pyridylmethyl)amine (TPA). While direct comparative studies under identical experimental conditions are limited in the published literature, this guide collates available data to offer a qualitative and, where possible, quantitative overview.

Physicochemical and Structural Data

The following table summarizes key physicochemical and structural parameters for BP2MA and the selected comparative ligands. The data for BP2MA is limited, and information for a closely related Schiff base derivative, (E)-(benzylidene)(pyridin-2-ylmethyl)amine, is included for structural insight[3].

PropertyThis compound (BP2MA)N,N-bis(pyridin-2-ylmethyl)amine (DPA)Tris(2-pyridylmethyl)amine (TPA)
Molar Mass ( g/mol ) 198.26[2]199.25290.36
Molecular Formula C₁₃H₁₄N₂[2]C₁₂H₁₃N₃C₁₈H₁₈N₄
Structure Bidentate (N,N')Tridentate (N,N',N'')Tetradentate (N,N',N'',N''')
Crystal System Monoclinic (for (E)-(benzylidene)(pyridin-2-ylmethyl)amine)[3]Orthorhombic (for N-(Pyridin-2-ylmethyl)pyridin-2-amine)[4]Data for various metal complexes available
Key Bond Lengths (Å) N/A for BP2MA. For Pt-[N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine] complex: Pt-N(py) = 2.143(1)[5]For a dinuclear Zinc(II) complex: Zn-N(py) ranges from 2.052(3) to 2.083(3), Zn-N(amine) = 2.216(3)[6]N/A
Key Bond Angles (º) N/A for BP2MA. For Pt-[N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine] complex: N(py)-Pt-P = 94.62(4)[5]For a dinuclear Zinc(II) complex: N(py)-Zn-N(py) = 102.47(11), N(py)-Zn-N(amine) ranges from 77.93(11) to 79.03(11)[6]N/A
Catalytic Performance
Biological Activity

The pyridine moiety is a common scaffold in pharmaceuticals, and its derivatives often exhibit a range of biological activities[9]. Studies on pyrazolopyrimidine derivatives of pyridin-2-ylmethylamine have shown potent anti-mycobacterial activity[10]. Furthermore, various benzyl guanidine derivatives have demonstrated significant antimicrobial activity against S. aureus and E. coli, with MIC values in the low µg/mL range[11]. While specific antimicrobial or cytotoxic data for BP2MA is not provided in the searched literature, its structural motifs suggest potential for biological activity, warranting further investigation.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of BP2MA and a related metal complex.

Synthesis of this compound (BP2MA)

A common method for the synthesis of N-alkylated pyridylamines involves the condensation of an amine with an appropriate aldehyde followed by reduction, or direct alkylation. A general procedure, adapted from the synthesis of related compounds, is as follows[12]:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as methanol.

  • Aldehyde Addition: Add benzaldehyde (1.0 eq.) to the solution.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of a Platinum(II) Complex with a BP2MA-related Ligand

The following protocol is adapted from the synthesis of an N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine platinum(II) complex[13]:

  • Ligand Synthesis: The ligand, N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine, is first synthesized via a Mannich reaction between N-benzylpyridin-2-amine, diphenylphosphine, and paraformaldehyde in an acidic medium.

  • Complexation: A mixture of Pt(COD)MeCl (1.0 eq.) and the ligand (1.67 eq.) in dichloromethane is stirred at room temperature for 3 hours.

  • Isolation: The resulting clear solution is filtered, and the solvent is concentrated. Diethyl ether is added to precipitate the complex.

  • Crystallization: The solid product is collected and can be recrystallized from a dichloromethane/n-hexane mixture to yield crystals suitable for X-ray diffraction.

Visualizing Synthesis and Catalytic Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and proposed mechanisms.

Synthesis_of_BP2MA cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Schiff_Base Condensation->Schiff_Base Imine Intermediate Reduction (NaBH4) Reduction (NaBH4) This compound This compound Reduction (NaBH4)->this compound Schiff_Base->Reduction (NaBH4)

Synthetic pathway for this compound.

Catalytic_Cycle M(0)L M(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition M(0)L->Oxidative_Addition R-X M(II)L(R)(X) M(II)L(R)(X) Oxidative_Addition->M(II)L(R)(X) Transmetalation Transmetalation M(II)L(R)(X)->Transmetalation R'-M' M(II)L(R)(R') M(II)L(R)(R') Transmetalation->M(II)L(R)(R') Reductive_Elimination Reductive Elimination M(II)L(R)(R')->Reductive_Elimination Reductive_Elimination->M(0)L Product R-R' Reductive_Elimination->Product

A generalized catalytic cycle for cross-coupling reactions.

Conclusion

This compound is a valuable pyridine-based ligand with significant potential in various fields of chemistry. While this guide provides an overview of its properties in comparison to other well-known pyridine-based ligands like DPA and TPA, it also highlights the need for more direct comparative studies to fully elucidate its performance characteristics. The provided experimental protocols and diagrams serve as a foundation for researchers to further explore the coordination chemistry and catalytic applications of BP2MA and its derivatives. Future research focusing on the systematic evaluation of a series of metal complexes with these ligands under standardized conditions will be instrumental in advancing their application in catalyst and drug design.

References

Unveiling the Biological Potential: A Comparative Guide to Benzyl-pyridin-2-ylmethyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Benzyl-pyridin-2-ylmethyl-amine and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid in the exploration of their therapeutic potential.

This document delves into the antimicrobial, anticancer, and enzyme-inhibiting properties of various this compound derivatives, presenting a clear comparison of their efficacy. Detailed experimental protocols for the cited biological assays are also provided to ensure reproducibility and facilitate further research.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzyl and pyridine rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of the derivatives' performance in different biological assays.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating higher potency.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Substituted Pyridinium Salts
2dStaphylococcus aureusAs effective as ceftazidime[1]
3d (4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide)Staphylococcus aureus4[1]
4dStaphylococcus aureusAs effective as ceftazidime[1]
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives
6lPseudomonas aeruginosa, Staphylococcus epidermidis and others0.002 - 0.016[2]
6mPseudomonas aeruginosa, Staphylococcus epidermidis and others0.002 - 0.016[2]
Benzyl Guanidine Derivatives
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative)Staphylococcus aureus0.5[3]
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative)Escherichia coli1[3]
2-Aminopyridine Derivatives
2cStaphylococcus aureus, Bacillus subtilis0.039[4]
Anticancer Activity

Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50Reference
N-benzyl-2-phenylpyrimidin-4-amine Derivatives
ML323 (70)Non-small cell lung cancerNanomolar range[5][6]
28 (isopropyl group at R)USP1/UAF1 inhibition180 nM[6]
N-benzylpyrimidin-2-amine Derivatives (HDAC Inhibitors)
6a, 6d, 8a, 8c, 8fVarious tumor cellsBetter than SAHA[7]
Pyridine Derivatives
19 (with OH group)MCF7 (breast adenocarcinoma)4.75 mM[8]
20 (with two OH groups)MCF7 (breast adenocarcinoma)0.91 mM[8]
21 (with OH and OMe groups)MCF7 (breast adenocarcinoma)3.78 mM[8]
Enzyme Inhibition

The ability of these derivatives to inhibit specific enzymes is a promising avenue for therapeutic intervention in various diseases.

Compound/DerivativeTarget EnzymeIC50 / KᵢReference
USP1/UAF1 Deubiquitinase Inhibitors
ML323 (70)USP1/UAF1Nanomolar inhibition[5][6]
C527USP1/UAF10.88 µM[6]
Cholinesterase Inhibitors
8e (N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine)Butyrylcholinesterase (BuChE)20 nM[9]
12c (6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine)Acetylcholinesterase (AChE)90 nM[9]
Monoamine Oxidase (MAO) Inhibitors
S5MAO-BIC50 = 0.203 µM, Kᵢ = 0.155 µM[10]
S16MAO-BIC50 = 0.979 µM, Kᵢ = 0.721 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. The following are generalized protocols for the key biological assays mentioned.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentrations (MICs) for antibacterial and antifungal activities are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve the final desired inoculum concentration.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is outlined below.

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated, and the IC50 or Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by some of these derivatives and a typical experimental workflow.

USP1_UAF1_Inhibition_Pathway cluster_nucleus Nucleus USP1_UAF1 USP1/UAF1 Complex PCNA_Ub PCNA-Ub FANCD2_Ub FANCD2-Ub PCNA PCNA PCNA_Ub->PCNA Deubiquitination FANCD2 FANCD2 FANCD2_Ub->FANCD2 Deubiquitination DDR DNA Damage Response PCNA->DDR FANCD2->DDR Inhibitor This compound Derivative (e.g., ML323) Inhibitor->USP1_UAF1 Inhibition

Caption: Inhibition of the USP1/UAF1 deubiquitinase complex by a derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50) Enzyme Enzyme Inhibition Assays (IC50, Ki) Data_Collection Data Collection Antimicrobial->Data_Collection SAR Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation of derivatives.

References

A Researcher's Guide to Comparing Ligand Properties of Benzyl-pyridin-2-ylmethyl-amine Analogs Using DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Comparing Ligand Properties: An Illustrative DFT Snapshot

To effectively compare the potential of different Benzyl-pyridin-2-ylmethyl-amine analogs, a systematic evaluation of their electronic and structural properties is necessary. The following table presents a hypothetical comparison of the parent molecule with three fictional analogs, illustrating the key parameters typically derived from DFT calculations.

Disclaimer: The following data is for illustrative purposes only and does not represent experimental results.

Compound NameSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-H-5.89-0.984.912.15
Analog 1-NO₂-6.45-1.874.585.21
Analog 2-OCH₃-5.62-0.754.872.89
Analog 3-Cl-6.12-1.234.893.45

Experimental and Computational Protocols

The foundation of reliable DFT calculations lies in a well-defined methodology. The following protocol is based on common practices for computational studies of pyridine-containing organic molecules.

Computational Details

All quantum-chemical calculations can be performed using a software package such as Gaussian 09 or ORCA. The molecular structure of each analog would first be optimized in the ground state using DFT. A popular and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure accuracy in the results.

To simulate a physiological environment, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM), with water or another appropriate solvent. Frequency calculations should be performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).

From these calculations, key electronic properties are extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the molecule's stability and polarizability. The molecular dipole moment is also calculated to understand the molecule's overall polarity.

Workflow for DFT-Based Ligand Comparison

The process of comparing ligand properties using DFT follows a structured workflow, from initial structure generation to final data analysis.

DFT_Workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Data Extraction & Analysis cluster_output 4. Output A Define Analogs of This compound B Generate 3D Structures A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirm Minima) C->D E Single Point Energy Calculation (with Solvation Model, e.g., PCM) D->E F Extract Electronic Properties (HOMO, LUMO, Dipole Moment) E->F G Calculate Reactivity Descriptors (HOMO-LUMO Gap) F->G H Comparative Analysis G->H I Tabulate Quantitative Data H->I J Visualize Molecular Orbitals (HOMO/LUMO plots) H->J

Workflow for comparing ligand properties of analogs using DFT.

This systematic approach ensures that the calculated properties are comparable across the different analogs, providing a solid basis for structure-activity relationship (SAR) studies. By understanding how different substituents affect the electronic and structural properties of the this compound scaffold, researchers can make more informed decisions in the design of novel molecules with desired biological activities.

References

electrochemical analysis of Benzyl-pyridin-2-ylmethyl-amine metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Analysis of Benzyl-pyridin-2-ylmethyl-amine (BPMA) Metal Complexes

This guide provides a comparative analysis of the electrochemical properties of metal complexes formed with this compound (BPMA) and structurally related pyridine-containing ligands. The information is intended for researchers, scientists, and drug development professionals working in the fields of bioinorganic chemistry, catalysis, and sensor development.

Introduction to BPMA Metal Complexes

This compound (BPMA) is a versatile N-donor ligand capable of forming stable complexes with a variety of transition metals. The resulting metal complexes are of significant interest due to their diverse applications in areas such as bioinorganic modeling, catalysis, and imaging. The electrochemical behavior of these complexes is a critical aspect of their characterization, providing insights into their electronic structure, stability, and potential for redox-based applications. This guide summarizes key electrochemical data and experimental protocols from recent studies on BPMA and similar metal complexes.

Comparative Electrochemical Data

The electrochemical properties of metal complexes are highly dependent on the metal center, the coordination environment imposed by the ligand, and the experimental conditions. Below is a summary of electrochemical data for various metal complexes with pyridine-containing ligands, including those structurally related to BPMA.

Metal Complex SystemMetal IonKey Electrochemical FeaturePotential (V vs. reference)Experimental ConditionsReference
Pyclen-based Iron(III) ComplexesFe(III)Reversible Fe(III)/Fe(II) reductionE1/2 ranging from -0.462 to -0.3720.1 M KCl, pH 7.4 phosphate buffer, glassy carbon electrode[1][2]
IrM (M = Fe, Co, Ni) Heterobimetallic ComplexesFe(II), Co(II), Ni(II)Irreversible reductionEp = -1.49 (for Ni complex)0.1 M [Bu4N][PF6] in dichloromethane, scanned cathodically[3]
Cyclometalated Nickel ComplexesNi(II)Multiple redox events (oxidation and reduction)Potentials referenced vs ferrocene/ferrocenium0.1 M nBu4NPF6/THF solution[4]
Copper Complexes with Pyridine-Alkoxide LigandsCu(II)Cu(II)/Cu(I) redox coupleNot specified in abstractCyclic voltammetry[5][6]
Nickel(II) Complexes of 2-(Arylazo)pyridineNi(II)Ligand-centered redoxNot specified in abstractCyclic voltammetry[7][8]

Experimental Protocols

The following sections detail generalized experimental methodologies for the electrochemical analysis of BPMA-type metal complexes, based on protocols described in the cited literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique used to investigate the redox properties of metal complexes.

Objective: To determine the redox potentials and electrochemical reversibility of the metal complexes.

Apparatus:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon, platinum, or gold)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare a solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or an aqueous buffer) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6 or potassium chloride - KCl).[2][3]

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Vary the scan rate to investigate the nature of the redox processes (e.g., diffusion-controlled vs. surface-adsorbed).

  • If an internal standard is required for potential referencing, add a known reversible redox couple (e.g., ferrocene/ferrocenium) at the end of the experiment and record the voltammogram again.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of BPMA metal complexes.

G Workflow for Electrochemical Analysis of BPMA Metal Complexes cluster_synthesis Complex Synthesis & Characterization cluster_electrochemistry Electrochemical Measurement cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of BPMA Ligand Complexation Complexation with Metal Salt Synthesis->Complexation Purification Purification & Characterization (NMR, MS, X-ray) Complexation->Purification Preparation Solution Preparation (Complex, Solvent, Electrolyte) Purification->Preparation Sample for Analysis Deoxygenation Deoxygenation (N2/Ar Purge) Preparation->Deoxygenation CV_Measurement Cyclic Voltammetry Measurement Deoxygenation->CV_Measurement Data_Processing Data Processing (Baseline Correction, Peak Identification) CV_Measurement->Data_Processing Raw CV Data Redox_Potentials Determination of Redox Potentials (E1/2) Data_Processing->Redox_Potentials Reversibility Analysis of Reversibility (ΔEp, ipa/ipc) Data_Processing->Reversibility Interpretation Interpretation of Electronic Properties Redox_Potentials->Interpretation Reversibility->Interpretation Conclusion Conclusion Interpretation->Conclusion Conclusion on Electrochemical Behavior

Caption: A flowchart illustrating the key stages in the electrochemical analysis of BPMA metal complexes.

Discussion

The electrochemical behavior of metal complexes with BPMA and related ligands is diverse and highly influenced by the choice of the metal center. For instance, iron complexes often exhibit a well-defined, reversible Fe(III)/Fe(II) redox couple, which is crucial for their potential role in biological redox processes.[1][2] In contrast, some heterobimetallic complexes containing first-row transition metals may undergo irreversible redox events, suggesting different reaction pathways or instability of the redox products.[3]

Nickel complexes with pyridine-containing ligands can display rich electrochemistry, including both metal-centered and ligand-centered redox processes.[4][7][8][9] This highlights the non-innocent character of the pyridine moiety in certain coordination environments, where it can actively participate in electron transfer reactions.

Copper complexes are also widely studied for their electrochemical properties, often showing a Cu(II)/Cu(I) redox couple that is relevant for catalytic applications, including electrocatalysis.[5][6][10]

Conclusion

The provides valuable information about their electronic structure and potential reactivity. The choice of the metal ion significantly influences the redox potentials and the nature of the electron transfer processes. This comparative guide, by summarizing available data and outlining standard experimental protocols, aims to assist researchers in designing and interpreting their electrochemical studies on this important class of coordination compounds. Future research should focus on systematic studies comparing different metal complexes of the same BPMA ligand under identical experimental conditions to provide a more direct and quantitative comparison of their electrochemical properties.

References

Comparative Kinetic Analysis of Pyridine-Amine Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profiles of catalysts is paramount for reaction optimization and mechanistic elucidation. This guide provides a comparative overview of the kinetic studies of reactions catalyzed by systems containing benzylamine and pyridine moieties, with a focus on C-C bond formation and hydrogenation reactions. Due to a lack of specific kinetic data for Benzyl-pyridin-2-ylmethyl-amine, this guide draws comparisons from related pyridine- and benzylamine-based catalytic systems to provide valuable insights for catalyst design and application.

Introduction to Pyridine-Amine Catalysis

Comparative Kinetic Data

The following tables summarize kinetic data from studies on reactions catalyzed by systems containing pyridine and/or benzylamine functionalities. These examples are chosen to highlight the types of transformations where such catalysts are active and to provide a basis for comparing their efficiencies.

Table 1: Kinetic Data for C-C Bond Formation Reactions
Catalyst/Catalytic SystemReaction TypeSubstratesRate Law/Key Kinetic ParametersRef.
Palladium(II) / Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligandEnantioselective C-H Cross-CouplingNosyl-protected benzylamines and organoboronic acidsReaction follows pseudo-first-order kinetics. Selectivity factor (s) is a key parameter for kinetic resolution. For example, with 4-methoxyphenylboronic acid, an s-factor of 25 was achieved.[1][2][3][1][2][3]
Amine/Acid Catalyst (Dibutylamine acetate)Aldol CondensationFormaldehyde and PropionaldehydeThe reaction is first order with respect to propionaldehyde and the catalyst, and zero order with respect to formaldehyde. The decomposition of the Mannich base is the rate-limiting step.[4][4]
Quinidine ThioureaAldol ReactionUnactivated Ketones and IsatinThe proposed mechanism involves deprotonation of the ketone by the tertiary amine of the catalyst to form an enolate, which is the rate-determining step.[5][5]
Table 2: Kinetic Data for Hydrogenation and Oxidation Reactions
Catalyst/Catalytic SystemReaction TypeSubstratesRate Law/Key Kinetic ParametersRef.
Bimetallic Pd-Ag or Pd-Cu nanoparticlesSelective HydrogenationPyridine and derivativesThe reaction rate is dependent on hydrogen pressure and temperature. At 60°C and 70 atm H₂, 99% conversion of pyridine with 99% selectivity for piperidine was achieved.[6][6]
Skeleton Nickel with co-catalystsCatalytic HydrogenationPhenylmethyl nitrileReaction proceeds at 15-100 °C under 2-12 MPa. The rate is influenced by temperature, pressure, and solvent.[7][7]
Cetyltrimethylammonium permanganate (CTAP)OxidationSubstituted benzylaminesThe reaction is first order with respect to both the amine and CTAP. A significant kinetic isotope effect (kH/kD = 5.60) indicates C-H bond cleavage in the rate-determining step.[8][8]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the types of reactions discussed.

General Procedure for Kinetic Resolution of Benzylamines via Palladium-Catalyzed C-H Cross-Coupling

A reaction vessel is charged with the racemic nosyl-protected benzylamine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), the chiral ligand (e.g., MPAHA, 0.15 equiv), an arylboronic acid (1.0 equiv), Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv), benzoquinone (0.5 equiv), dimethyl sulfoxide (0.4 equiv), and water (5.0 equiv) in tert-amyl alcohol. The vessel is sealed, evacuated, and backfilled with nitrogen. The reaction mixture is then heated to a specific temperature (e.g., 50 °C) and stirred vigorously for a set time (e.g., 15 h). Aliquots are taken at various time points and quenched. The enantiomeric excess of the remaining starting material and the product is determined by chiral HPLC analysis to calculate the conversion and selectivity factor.[3]

General Procedure for Kinetic Study of Aldol Condensation

The kinetic experiments are typically carried out in a jacketed glass reactor equipped with a mechanical stirrer and a temperature controller. The reactants (formaldehyde and propionaldehyde) and the amine/acid catalyst (e.g., dibutylamine acetate) are dissolved in a suitable solvent. The reaction is initiated by adding one of the reactants. Samples are withdrawn at regular intervals and analyzed by a suitable method, such as gas chromatography (GC), to determine the concentration of reactants and products over time. The initial rate method or integral method can then be used to determine the reaction order with respect to each component and the overall rate constant.[4]

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in catalytic cycles and experimental procedures.

Catalytic_Cycle Catalyst Catalyst Intermediate_1 Catalyst-Substrate A Complex Catalyst->Intermediate_1 Substrate_A Substrate A Substrate_A->Intermediate_1 Coordination Substrate_B Substrate B Intermediate_2 Intermediate Complex Substrate_B->Intermediate_2 Intermediate_1->Intermediate_2 Reaction with Substrate B Product Product Intermediate_2->Product Product Formation Regenerated_Catalyst Catalyst Intermediate_2->Regenerated_Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for a reaction involving two substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactants Reactants & Solvent Catalyst Catalyst Loading Reactants->Catalyst Conditions Set Temperature & Pressure Catalyst->Conditions Sampling Aliquot Sampling at Time Intervals Conditions->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Analytical Technique (e.g., GC, HPLC) Quenching->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: A typical experimental workflow for a kinetic study of a chemical reaction.

Conclusion

While direct kinetic data for this compound remains to be explored, the analysis of related pyridine- and benzylamine-containing catalysts provides a valuable framework for anticipating its catalytic potential. The presented data and protocols for C-C bond formation and hydrogenation reactions highlight the importance of systematic kinetic studies in understanding reaction mechanisms and optimizing catalytic performance. Researchers are encouraged to use this guide as a starting point for designing kinetic experiments for this and similar classes of catalysts to unlock their full synthetic utility.

References

A Comparative Guide to Establishing the Purity of Synthesized Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized compounds such as Benzyl-pyridin-2-ylmethyl-amine is a critical step in research and drug development. This guide provides a comparative overview of standard analytical techniques for assessing its purity. Understanding the potential impurities from the synthesis route and selecting the appropriate analytical methods are paramount for ensuring the quality, safety, and efficacy of any subsequent application.

Synthesis and Potential Impurities

This compound is typically synthesized via the reductive amination of benzaldehyde and 2-aminomethylpyridine. This synthetic route can introduce several types of impurities that must be identified and quantified.

Common Synthesis Route: Reductive Amination

The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the final amine product.

cluster_synthesis Reductive Amination Synthesis cluster_impurities Potential Impurities benzaldehyde Benzaldehyde imine Imine Intermediate ((E)-(benzylidene)(pyridin-2-ylmethyl)amine) benzaldehyde->imine + 2-Aminomethylpyridine aminomethylpyridine 2-Aminomethylpyridine product This compound imine->product + Reducing Agent (e.g., NaBH₄) h2o H₂O imine->h2o unreacted_sm Unreacted Starting Materials (Benzaldehyde, 2-Aminomethylpyridine) unreduced_imine Unreduced Imine Intermediate side_products Side Products (e.g., Dibenzylamine) reagent_residues Reagent Residues & Byproducts

Caption: Synthesis of this compound and potential impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual benzaldehyde and 2-aminomethylpyridine.

  • Imine Intermediate: The intermediate formed before the reduction step may persist if the reduction is incomplete.[1]

  • Side Products: Products from side reactions, such as the self-condensation of benzaldehyde or over-alkylation.

  • Reagent Residues: Leftover reducing agents (e.g., sodium borohydride) and their byproducts.[2]

  • Solvent Residues: Residual solvents from the reaction and purification process.

Comparative Analysis of Purity Assessment Methods

A multi-technique approach is essential for a comprehensive purity assessment. The choice of method depends on the target impurity, required sensitivity, and available instrumentation.[3]

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[4]Quantitative purity (% area), detection of non-volatile and thermally labile impurities.High resolution and sensitivity, widely applicable, quantitative.Requires a suitable chromophore for UV detection.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]Quantitative purity, detection of volatile impurities and residual solvents.Excellent for volatile and thermally stable compounds, high sensitivity with FID.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Definitive structural confirmation, identification of impurities, and quantitative analysis (qNMR).[5][6]Provides detailed structural information, can quantify without a specific reference standard for the analyte.Relatively low sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, fragmentation patterns for structural elucidation.[3][5]Extremely high sensitivity, provides molecular weight information.Does not separate isomers, quantification can be complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of functional groups.Identification of functional groups present in the molecule and potential impurities.[4][5]Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall purity and is not inherently quantitative.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the mobile phase.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column such as DB-5 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection: Split mode (e.g., 50:1).

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks by their mass spectra and retention times. Purity is assessed by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. Integrate all signals and compare the relative integrals to the expected proton count for the structure. Impurity signals will be visible as extra peaks.

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments, which helps in identifying isomeric impurities or byproducts.

  • Quantitative NMR (qNMR): For absolute purity determination, an internal standard with a known purity and concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.[6]

Alternatives to this compound

In drug discovery and materials science, structurally similar compounds are often evaluated to optimize properties like efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Alternative Compound Class Structural Modification Potential Impact on Properties Application Relevance
Substituted Benzyl Amines Adding substituents (e.g., F, Cl, OMe) to the benzyl ring.Alters lipophilicity, electronic properties, and metabolic stability.Fine-tuning binding interactions and pharmacokinetic properties.[7]
Substituted Pyridine Amines Adding substituents to the pyridine ring.Modulates the pKa (basicity) of the pyridine nitrogen, affecting solubility and potential off-target interactions.[8]Optimizing solubility and reducing interactions with aminergic GPCRs.
Other Heterocyclic Amines Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine).[9]Significantly changes the core scaffold, affecting 3D shape, hydrogen bonding capabilities, and overall physicochemical properties.Exploring novel chemical space for new intellectual property and improved biological activity.

Workflow and Data Interpretation

A systematic workflow is crucial for the definitive establishment of purity.

cluster_analysis Purity Analysis synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography, Distillation) synthesis->purification hplc_gc Chromatography (HPLC/GC) - Quantitative Purity - Detects Volatile/Non-Volatile Impurities purification->hplc_gc nmr NMR Spectroscopy - Structural Confirmation - Identify/Quantify Impurities purification->nmr ms Mass Spectrometry - Molecular Weight Confirmation purification->ms ftir FT-IR Spectroscopy - Functional Group Verification purification->ftir decision Purity ≥ 95%? hplc_gc->decision nmr->decision ms->decision ftir->decision final_product Pure Product for Further Use decision->final_product Yes repurify Further Purification Required decision->repurify No repurify->purification

Caption: General workflow for the purification and purity analysis of a synthesized compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Benzyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of Benzyl-pyridin-2-ylmethyl-amine in a biological matrix, such as human plasma. The focus is on the cross-validation of these methods to ensure data comparability and reliability, a critical step in drug development and clinical trials. The principles and protocols outlined are based on established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10][11]

Introduction to Cross-Validation

In pharmaceutical development, it is common for bioanalytical methods to be transferred between laboratories or for different methods to be used within a single, long-term study. Cross-validation is the process of comparing the results from two or more bioanalytical methods to demonstrate that they are comparable and that the data generated are reliable and consistent.[11][12][13][14] This is crucial when data from different sources will be combined or compared to support regulatory submissions.[13] The ICH M10 guideline provides a harmonized framework for conducting bioanalytical method validation and cross-validation, which is now widely adopted by regulatory agencies like the FDA and EMA.[1][2][5][6]

This guide will compare two common analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Experimental Protocols

Detailed methodologies for sample preparation and chromatographic analysis are presented below. These protocols are based on established methods for structurally similar aromatic amines.[15]

Method 1: HPLC-UV
  • Sample Preparation: Protein Precipitation

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar and stable compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% 20 mM phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

Method 2: LC-MS
  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma sample (pre-treated with an internal standard) onto the cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of 50:50 acetonitrile:water.

    • Inject 5 µL into the LC-MS system.

  • Chromatographic and Mass Spectrometric Conditions

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined during method development.

Data Presentation: Comparison of Method Performance

The following tables summarize the hypothetical performance characteristics of the two analytical methods, based on a full validation in accordance with ICH M10 guidelines.[1][5][6]

Table 1: Calibration and Sensitivity

ParameterHPLC-UVLC-MSAcceptance Criteria (ICH M10)
Linearity (r²) 0.9980.999≥ 0.99
Calibration Range 10 - 2000 ng/mL0.1 - 500 ng/mLCover expected concentrations
LLOQ 10 ng/mL0.1 ng/mLS/N ≥ 5; Accuracy & Precision criteria met
LOD 3 ng/mL0.03 ng/mLS/N ≥ 3

Table 2: Accuracy and Precision

QC LevelHPLC-UV Accuracy (%)HPLC-UV Precision (%CV)LC-MS Accuracy (%)LC-MS Precision (%CV)Acceptance Criteria (ICH M10)
LLOQ 92.512.898.28.5Accuracy: ±20%; Precision: ≤20%
Low QC 95.88.2101.56.1Accuracy: ±15%; Precision: ≤15%
Mid QC 102.36.599.74.3Accuracy: ±15%; Precision: ≤15%
High QC 98.95.1103.13.8Accuracy: ±15%; Precision: ≤15%

Table 3: Cross-Validation Results

For cross-validation, a set of quality control (QC) samples and incurred study samples are analyzed by both methods. The percentage difference between the values obtained by the two methods is calculated.

Sample IDHPLC-UV (ng/mL)LC-MS (ng/mL)% Difference
QC Low28.530.1-5.3%
QC Mid245.1250.5-2.2%
QC High1520.81498.21.5%
Study Sample 145.648.2-5.4%
Study Sample 2189.3195.7-3.3%
Study Sample 3987.4965.82.2%

Acceptance Criteria for Cross-Validation: While ICH M10 does not provide strict numerical acceptance criteria for the percentage difference, a common industry practice is for at least two-thirds of the samples to have a difference of ≤20%.[13][14] A statistical assessment of bias between the methods is also recommended.[14]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Need for Cross-Validation (e.g., method transfer, multiple labs) method_a Method A Validation (e.g., HPLC-UV) start->method_a method_b Method B Validation (e.g., LC-MS) start->method_b prep_samples Prepare Cross-Validation Samples (QCs and Incurred Samples) method_a->prep_samples method_b->prep_samples analyze_a Analyze Samples with Method A prep_samples->analyze_a analyze_b Analyze Samples with Method B prep_samples->analyze_b compare Compare Results (Calculate % Difference, Statistical Analysis) analyze_a->compare analyze_b->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate pass Methods are Comparable (Data can be pooled/compared) evaluate->pass Pass fail Investigation Required (Identify source of discrepancy) evaluate->fail Fail end End pass->end fail->start Re-evaluate/Re-validate

Caption: Workflow for the cross-validation of two bioanalytical methods.

Conclusion

Both the hypothetical HPLC-UV and LC-MS methods demonstrate acceptable performance based on ICH guidelines. The LC-MS method offers significantly higher sensitivity (a lower LLOQ), which would be advantageous for studies involving low doses or for characterizing the terminal elimination phase in pharmacokinetic studies. The cross-validation results indicate a good correlation between the two methods, with minimal bias. This suggests that data generated by either method could be reliably compared or pooled. The choice of method would ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte and the availability of instrumentation. The principles of method validation and cross-validation are essential to ensure the quality and consistency of bioanalytical data in support of regulatory submissions.[5]

References

Safety Operating Guide

Proper Disposal of Benzyl-pyridin-2-ylmethyl-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Benzyl-pyridin-2-ylmethyl-amine (CAS No. 18081-89-5). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires special handling and disposal protocols. The primary hazards associated with this compound are summarized below.

Hazard Classification and Statements:

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A laboratory coat, long-sleeved shirt, and long pants.

  • Footwear: Closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][3]

Step 2: Labeling

  • Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., harmful, irritant).

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][4]

  • Keep the container away from incompatible materials.

Step 4: Waste Pickup and Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[4]

Step 5: Record Keeping

  • Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2][4]

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2][4]

  • Report: Report the spill to your institution's EHS department immediately.[2]

Do not attempt to clean up a large spill without proper training and equipment.

Experimental Workflow for Disposal

The following diagram illustrates the proper workflow for the disposal of this compound.

Workflow for the proper disposal of this compound. A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Designated, Labeled Container) A->B C Step 3: Securely Store Container (Ventilated, Secure Area) B->C F Spill? B->F D Step 4: Arrange for Disposal (Contact EHS/Waste Contractor) C->D E Step 5: Document Disposal (Record Keeping) D->E F->C No G Follow Emergency Procedures (Evacuate, Ventilate, Contain, Report) F->G Yes

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-pyridin-2-ylmethyl-amine
Reactant of Route 2
Reactant of Route 2
Benzyl-pyridin-2-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.